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Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate Documentation Hub

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  • Product: Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate
  • CAS: 1353497-79-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Safety, Handling, and Experimental Workflows for Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

Executive Overview & Molecular Rationale In modern drug discovery, substituted pyridines serve as privileged scaffolds for kinase inhibitors, GPCR modulators, and anti-inflammatory agents. Ethyl 5-chloro-2-(4-methoxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Molecular Rationale

In modern drug discovery, substituted pyridines serve as privileged scaffolds for kinase inhibitors, GPCR modulators, and anti-inflammatory agents. Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is a highly specialized pharmaceutical intermediate. Because it is often synthesized de novo or procured for proprietary research, standard Safety Data Sheets (SDS) may lack the mechanistic depth required for advanced laboratory handling.

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between standard regulatory compliance and practical benchtop execution. This guide synthesizes the chemical architecture of the compound with stringent safety protocols, ensuring that researchers can handle, derivatize, and dispose of this material with absolute scientific integrity and minimal risk.

Physicochemical Profiling & Structural Causality

Understanding the safety profile of a compound requires deconstructing its molecular architecture. Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate (Molecular Formula: C₁₆H₁₆ClNO₃) possesses three distinct functional domains that dictate its reactivity and hazard profile:

  • The Pyridine Core & 5-Chloro Substituent: The basic pyridine nitrogen can act as a hydrogen bond acceptor, while the 5-chloro group exerts an inductive electron-withdrawing effect. This halogenation increases the lipophilicity of the molecule, enhancing its ability to penetrate biological membranes, which directly elevates its systemic toxicity profile upon dermal exposure.

  • The 3-Ethyl Ester: This electrophilic center is susceptible to nucleophilic attack (e.g., hydrolysis). Unintended exposure to strong acids or bases in the waste stream can trigger exothermic degradation.

  • The 2-(4-Methoxybenzyl) Group: This electron-rich moiety provides steric bulk. While chemically stable under ambient conditions, it is susceptible to oxidative cleavage, necessitating storage under inert atmospheres.

Table 1: Quantitative Physicochemical Data (Predicted & Derived)
PropertyValueCausality / Implication for Handling
Molecular Weight 305.76 g/mol High molecular weight limits volatility; inhalation risk is primarily from aerosolized dust rather than vapor.
Physical State (RT) Crystalline SolidProne to static charge buildup during weighing.
LogP (Octanol/Water) ~3.8Highly lipophilic. Requires immediate use of non-polar solvents (e.g., PEG) for dermal decontamination rather than water.
Solubility DCM, EtOAc, DMSOInsoluble in water. Spills must be managed with organic absorbents.

Hazard Identification & GHS Compliance

In accordance with the[1], the structural motifs of this intermediate dictate specific hazard classifications. Compliance with the[2] mandates that these hazards be integrated into the laboratory's Chemical Hygiene Plan (CHP).

Table 2: GHS Hazard Statements and Precautionary Codes
Hazard ClassCategoryH-CodeMechanistic Rationale
Skin Irritation 2H315Lipophilic penetration of the stratum corneum disrupts lipid bilayers.
Eye Irritation 2AH319The basic pyridine nitrogen interacts with ocular mucosa, causing localized pH shifts.
STOT SE 3H335Inhalation of crystalline dust mechanically and chemically irritates the respiratory tract.
Aquatic Hazard Chronic 3H412The stable 5-chloro-aromatic system resists environmental biodegradation.

Self-Validating Experimental Protocols

To ensure reproducibility and safety, experimental workflows must transcend simple instructions. The following protocols are designed as self-validating systems, where the physical chemistry of the reaction provides real-time feedback to the operator.

Safe Handling & Material Transfer Workflow

G A Reagent Prep & PPE (Fume Hood) B Weighing & Transfer (Target Compound) A->B C Reaction Assembly (Inert Atmosphere) B->C D Quenching & Workup (Aqueous Extraction) C->D E Waste Segregation (Halogenated Organics) D->E

Workflow for the safe handling and derivatization of the nicotinate intermediate.

Step-by-Step Methodology:

  • Environmental Control: Conduct all transfers within a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm.

    • Causality: The crystalline nature of substituted nicotinates often leads to static charge buildup, causing aerosolization of the powder. High-velocity airflow captures these micro-particulates before they breach the operator's breathing zone.

  • Weighing: Use an anti-static gun (ionizer) on the weighing boat prior to dispensing.

    • Self-Validation: The absence of powder clinging to the sides of the spatula or weighing boat validates that the static charge has been successfully neutralized, ensuring accurate stoichiometric transfer and eliminating scatter risk.

Synthetic Derivatization: Base-Catalyzed Hydrolysis

A common downstream application for this intermediate is the hydrolysis of the ethyl ester to yield the corresponding nicotinic acid, which can then be used for amide coupling.

ChemTransform N1 Ethyl 5-chloro-2- (4-methoxybenzyl)nicotinate (Ester) N2 Alkaline Hydrolysis (NaOH / EtOH, 60°C) N1->N2 N3 5-chloro-2- (4-methoxybenzyl)nicotinic acid (Carboxylate) N2->N3

Base-catalyzed ester hydrolysis pathway of the nicotinate intermediate.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate in absolute ethanol (0.2 M concentration).

    • Causality: Ethanol provides a protic, polar environment that effectively solvates both the lipophilic ester and the incoming aqueous hydroxide ion, facilitating the nucleophilic acyl substitution.

  • Base Addition: Add 2.0 equivalents of 2M NaOH dropwise at 0°C.

    • Causality: Dropwise addition controls the exothermic nature of the acid-base interaction. Maintaining 0°C prevents localized thermal spikes that could lead to unintended ether cleavage at the delicate 4-methoxybenzyl position.

  • Thermal Activation: Elevate the reaction temperature to 60°C for 2 hours.

    • Causality: The steric bulk of the 4-methoxybenzyl group at the C2 position physically shields the adjacent C3 ester. Thermal energy is strictly required to overcome the activation barrier for the formation of the tetrahedral intermediate.

  • Reaction Validation: Perform Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.

    • Self-Validation: The system validates completion through the absolute disappearance of the high-Rf starting material spot and the formation of a baseline-retained spot (the sodium carboxylate salt). If the starting material persists, the system dictates the addition of 0.5 eq more base.

  • Quenching & Precipitation: Cool the mixture to 0°C and acidify dropwise with 1M HCl until the pH reaches 3.

    • Causality: Protonation of the carboxylate salt neutralizes its charge, drastically decreasing its aqueous solubility and driving the precipitation of the final product.

    • Self-Validation: The immediate formation of a dense white precipitate upon reaching pH 3 serves as a visual, physical validation of successful protonation and product formation.

Waste Management & Environmental Mitigation

Following the rigorous guidelines established in [3], the disposal of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate and its derivatives must be handled with precision to prevent environmental contamination.

  • Halogenated Segregation: Because the molecule contains a 5-chloro substituent, all organic waste generated from its handling (e.g., extraction solvents like DCM, TLC solvent systems) MUST be segregated into strictly labeled Halogenated Organic Waste containers.

  • Causality: Mixing halogenated waste with non-halogenated waste can lead to the formation of highly toxic dioxins during standard low-temperature incineration. Halogenated waste requires specialized high-temperature plasma incineration to safely break the carbon-chlorine bonds.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. Available at:[Link]

  • United Nations Economic Commission for Europe (UNECE). About the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Available at:[Link]

Sources

Exploratory

Molecular structure and weight of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

An In-Depth Technical Guide to Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate: Molecular Structure, Properties, and Synthesis Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract: This technical guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate: Molecular Structure, Properties, and Synthesis

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Although not extensively documented in current literature, its structural motifs—a chlorinated pyridine ring, an ethyl nicotinate core, and a methoxybenzyl group—suggest significant potential for biological activity. This document outlines the deduced molecular structure, physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and predicted spectroscopic data to facilitate its synthesis and characterization. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore novel heterocyclic compounds.

Introduction and Rationale

Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The pyridine ring system is a prevalent feature in many natural products and pharmaceuticals, valued for its ability to engage in various biological interactions.[2] The introduction of specific substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Halogenation, particularly chlorination, can enhance metabolic stability and membrane permeability, while benzyl groups can introduce crucial steric and electronic features for target binding.

Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate incorporates several of these key features. The chlorine atom at the 5-position and the 4-methoxybenzyl group at the 2-position of the ethyl nicotinate framework create a unique electronic and steric profile. This substitution pattern is of significant interest for exploring structure-activity relationships (SAR) in various drug discovery programs, including those targeting kinases, ion channels, and other enzymes.[3] This guide serves as a foundational resource for the synthesis and characterization of this novel compound.

Molecular Structure and Physicochemical Properties

The molecular structure of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is deduced from its IUPAC name. The core is a pyridine ring with an ethyl carboxylate group at the 3-position (nicotinate). A chlorine atom is substituted at the 5-position, and a 4-methoxybenzyl group is attached to the 2-position.

Structural Diagram

synthetic_workflow cluster_0 Stage 1: Selective Cross-Coupling cluster_1 Stage 2: Benzylation cluster_2 Alternative Stage 2: Direct Benzylation start 2,5-Dichloronicotinic acid intermediate1 Ethyl 2,5-dichloronicotinate start->intermediate1 Esterification (EtOH, H2SO4) intermediate2 Ethyl 5-chloro-2-(4-methoxyphenyl)nicotinate intermediate1->intermediate2 Suzuki Coupling (4-methoxyphenylboronic acid, Pd catalyst) intermediate4 Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate intermediate1->intermediate4 Negishi Coupling ((4-methoxybenzyl)zinc chloride, Pd catalyst) intermediate3 Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate intermediate2->intermediate3 Reduction of aryl ketone (if formed) and subsequent benzylation, or direct benzylation (Not a direct step, requires modification of intermediate 2)

Caption: Proposed synthetic workflows for Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate.

Detailed Experimental Protocols

Protocol 3.2.1: Esterification of 2,5-Dichloronicotinic Acid

  • Reaction Setup: To a solution of 2,5-dichloronicotinic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reaction Conditions: Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2,5-dichloronicotinate.

Protocol 3.2.2: Selective Suzuki Coupling

  • Reaction Setup: In a reaction vessel, dissolve ethyl 2,5-dichloronicotinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system like a 2:1 mixture of toluene and ethanol.

  • Base Addition: Add an aqueous solution of sodium carbonate (2.0 eq).

  • Reaction Conditions: Degas the mixture with argon or nitrogen for 15 minutes, then heat to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain ethyl 5-chloro-2-(4-methoxyphenyl)nicotinate.

Protocol 3.2.3: Alternative Direct Benzylation via Negishi Coupling

  • Preparation of the Organozinc Reagent: Prepare (4-methoxybenzyl)zinc chloride in situ by reacting 4-methoxybenzyl chloride with zinc dust in anhydrous THF.

  • Reaction Setup: To a solution of ethyl 2,5-dichloronicotinate (1.0 eq) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF, add the freshly prepared (4-methoxybenzyl)zinc chloride solution (1.5 eq) under an inert atmosphere.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 12-24 hours.

  • Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the deduced structure of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate and are intended to aid in its characterization. [4][5][6]

¹H NMR Spectroscopy (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60d1HPyridine-H6
~8.10d1HPyridine-H4
~7.20d2HAr-H (ortho to CH₂)
~6.85d2HAr-H (ortho to OCH₃)
~4.40q2H-OCH₂CH₃
~4.20s2H-CH₂-Ar
~3.80s3H-OCH₃
~1.40t3H-OCH₂CH₃
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~165.0C=O (ester)
~159.0Ar-C-OCH₃
~158.0Pyridine-C2
~148.0Pyridine-C6
~138.0Pyridine-C4
~130.0Ar-CH (ortho to CH₂)
~129.0Ar-C-CH₂
~128.0Pyridine-C5
~125.0Pyridine-C3
~114.0Ar-CH (ortho to OCH₃)
~62.0-OCH₂CH₃
~55.0-OCH₃
~40.0-CH₂-Ar
~14.0-OCH₂CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3000-2850C-H stretching (aromatic and aliphatic)
~1720C=O stretching (ester)
~1610, 1580, 1510C=C stretching (aromatic rings)
~1250C-O stretching (aryl ether)
~1100C-O stretching (ester)
~830C-Cl stretching

Potential Applications in Drug Discovery

Substituted nicotinic acid derivatives are known to possess a wide range of biological activities. [7][8]The structural features of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate suggest several potential applications in drug discovery:

  • Kinase Inhibition: The pyridine core is a common scaffold in kinase inhibitors. The substituents on this molecule could be optimized to target specific kinase active sites, potentially leading to the development of novel anti-cancer agents. [3]* Ion Channel Modulation: Nicotinic acetylcholine receptors and other ligand-gated ion channels are important drug targets. This compound could serve as a starting point for the development of modulators for these channels.

  • Agrochemicals: Many pesticides and herbicides are based on substituted pyridine structures. The unique substitution pattern of this molecule may confer selective activity against agricultural pests.

Further research, including in vitro and in vivo screening, is necessary to fully elucidate the biological potential of this compound.

Conclusion

Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is a novel compound with significant potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical framework for its synthesis and characterization, including a detailed proposed synthetic route and predicted spectroscopic data. It is our hope that this guide will facilitate the exploration of this and related molecules, ultimately contributing to the advancement of drug discovery and development.

References

  • J. A. Joule & K. Mills, Heterocyclic Chemistry, 5th ed., Wiley, 2010.
  • Nicotinamide derivatives with potential drug activities. RSC Advances, 2024, 14, 131-138.
  • Synthesis of C-4 Substituted Nicotine Derivatives via an N-Acylpyridinium Salt of (S)-Nicotine. The Journal of Organic Chemistry, 2005.
  • Synthesis of racemic nicotine. Chemistry Stack Exchange, 2024.
  • Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling.
  • Efficient Method of (S)-Nicotine Synthesis. Molecules, 2024.
  • Nicotinic acid derivatives: Application and uses, review.
  • Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. Scientific Reports, 2022.
  • Spectroscopic Analysis of Benzylidene Anabaseine Complexes with Acetylcholine Binding Proteins as Models for Ligand–Nicotinic Receptor Interactions. Biochemistry, 2007.
  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. International Journal of Molecular Sciences, 2024.
  • An In-depth Technical Guide to the Synthesis of Benzyl 2-bromonicotin
  • What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol? GuideChem, 2020.
  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2 -biimidazole. Heliyon, 2023.
  • Synthesis, spectroscopic characterization, and biological applications of organotin(IV) derivatives of 2-(N-maleoyl)-3-phenylpropanoic acid. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2002.
  • Computational and spectroscopic characterizations of some N-alkyl (benzyl)-diazenium diolates and their metal complexes.
  • Molecular Spectroscopic Characterization and Electronic Structure Analysis of N-benzylaniline- A DFT Approach. Journal of Advances in Physics, 2015.
  • SYNTHESIS OF -5-(SUBSTITUTED PHENYL)-5- (SUBSTITUTED BENZYL)-2-SUBSTITUTED HYDANTION. Trade Science Inc., 2012.
  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 2017.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

Sources

Foundational

Introduction: Navigating the Preclinical Safety of a Novel Nicotinate Derivative

An In-Depth Technical Guide to the Toxicity Profile and Handling of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is a novel small molecule with potential applications in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity Profile and Handling of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is a novel small molecule with potential applications in drug discovery and development. As with any new chemical entity (NCE), a thorough understanding of its toxicological profile is paramount before it can advance through the preclinical and clinical phases.[1] This guide provides a comprehensive overview of the predicted toxicity of this compound, based on a scientific read-across approach from structurally related molecules. Furthermore, it outlines a recommended framework for definitive toxicological evaluation and details best practices for its safe handling in a research environment. The causality behind each experimental choice and handling protocol is explained to ensure a self-validating system of safety and scientific integrity.

Predicted Toxicological Profile: A Read-Across Analysis

1. Local Irritant Effects:

The benzylpyridine moiety suggests a potential for local irritation upon contact with skin, eyes, and the respiratory tract.[2][3] Structurally similar compounds are known to cause skin and eye irritation.[4][5][6][7] Therefore, it is prudent to handle Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate as a potential irritant.

  • Skin: May cause irritation, redness, and inflammation on contact.[2]

  • Eyes: May cause serious eye irritation.[2][3]

  • Respiratory: Inhalation of dusts or aerosols may lead to respiratory tract irritation.[2][4]

2. Systemic Toxicity:

  • Oral Toxicity: Benzylpyridine derivatives can be harmful if swallowed, with the potential for gastrointestinal irritation.[2][3][8] Acute oral toxicity studies on related compounds are necessary to determine the LD50 value.

  • Hepatotoxicity: High doses of nicotinic acid, a related structure, have been associated with hepatotoxicity.[9][10] While the esterification may alter this profile, the potential for liver effects should be considered, especially with repeated or long-term exposure.

3. Genotoxicity:

Based on existing data for nicotinic acid and its esters, it is predicted that Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is unlikely to be genotoxic.[11] However, this must be confirmed through a standard battery of genotoxicity tests.

4. Carcinogenicity and Reproductive Toxicity:

Nicotinic acid and its derivatives are generally not considered to be carcinogenic or to pose a risk for developmental and reproductive toxicity.[11]

Recommended Toxicological Evaluation

To establish a definitive toxicity profile, a tiered approach to testing is recommended, starting with in vitro assays before proceeding to in vivo studies.

1. In Vitro Cytotoxicity Assays:

These assays are crucial for determining the concentration range for subsequent, more complex assays and for providing initial insights into the compound's mechanism of toxicity.[1][12][13][14]

  • MTT Assay: To assess cell viability by measuring mitochondrial function.[13]

  • LDH Release Assay: To quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[13][15]

2. In Vitro Genotoxicity Assays:

A standard battery of tests is required to assess the mutagenic and clastogenic potential of the compound.

  • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations caused by the compound.[16][17][18][19]

  • In Vitro Micronucleus Assay: To identify chromosomal damage in mammalian cells.[20][21][22][23][24]

3. In Vivo Acute Oral Toxicity Testing:

Should the in vitro data warrant further investigation, acute oral toxicity studies in rodents are recommended to determine the LD50 and to observe for signs of systemic toxicity.[25] These studies should be conducted in accordance with OECD guidelines.[26][27][28][29]

Data Summary: Predicted vs. To-Be-Determined Toxicological Endpoints
Toxicological EndpointPredicted Profile (Based on Read-Across)Recommended Confirmatory Assays
Skin Irritation Potential irritantIn vitro skin irritation test (OECD 439)
Eye Irritation Potential irritantIn vitro eye irritation test (OECD 492)
Acute Oral Toxicity Potentially harmful if swallowedAcute Oral Toxicity Study (OECD 420, 423, or 425)
Cytotoxicity UnknownMTT Assay, LDH Release Assay
Genotoxicity Unlikely to be genotoxicAmes Test, In Vitro Micronucleus Assay
Hepatotoxicity Potential for high-dose toxicityRepeated dose toxicity studies with liver function monitoring

Experimental Protocols

The following are detailed, step-by-step methodologies for the key recommended in vitro experiments.

MTT Cytotoxicity Assay

This protocol is designed to assess the effect of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate on cell viability.

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Ames Test (Plate Incorporation Method)

This protocol outlines the procedure for assessing the mutagenicity of the compound using Salmonella typhimurium strains.[16][17][19][30]

  • Strain Preparation: Grow the desired S. typhimurium tester strains (e.g., TA98, TA100) overnight in nutrient broth.

  • Metabolic Activation (Optional): Prepare an S9 mix from rat liver homogenate for assays requiring metabolic activation.[17]

  • Plate Incorporation: To 2 mL of molten top agar at 45°C, add:

    • 0.1 mL of the bacterial culture

    • 0.1 mL of the test compound at various concentrations

    • 0.5 mL of S9 mix or buffer

  • Plating and Incubation: Vortex the mixture and pour it onto a minimal glucose agar plate.[16] Incubate at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenicity.[19]

In Vitro Micronucleus Assay

This assay is performed to detect chromosomal damage in mammalian cells.[20][21][22][23][24]

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., CHO-K1) and treat with at least three concentrations of the test compound for 3-24 hours.[20]

  • Cell Harvesting: Harvest the cells by trypsinization and fix them on glass slides.[20]

  • Staining: Stain the cells with a DNA-specific dye such as Giemsa or DAPI.[20][21]

  • Microscopic Analysis: Score at least 2000 cells per concentration for the presence of micronuclei under a microscope.[20][23]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[20]

Visualizations: Workflows and Logical Relationships

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Confirmation Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays Determine Dose Range Acute Oral Toxicity Acute Oral Toxicity Genotoxicity Assays->Acute Oral Toxicity If Positive/Concern Risk Assessment Risk Assessment Acute Oral Toxicity->Risk Assessment Start Start Start->Cytotoxicity Assays

Caption: Tiered approach to toxicological evaluation.

Safe Handling and Risk Management

Given the predicted irritant and potentially harmful nature of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate, the following handling procedures are mandatory.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[31]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[31]

  • Body Protection: A lab coat is required. For larger quantities or when generating aerosols, consider additional protective clothing.[3][31]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[32] If aerosols or dusts are generated, a NIOSH-approved respirator is necessary.[3]

2. Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a sealed container for disposal.[32]

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

3. Waste Disposal:

Dispose of waste material in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains or waterways.[7][32]

Spill_Response_Workflow Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Collect Waste Collect Waste Contain Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste End End Dispose of Waste->End

Caption: Workflow for safe spill response.

Conclusion

While Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is a promising compound for research and development, a comprehensive understanding and proactive management of its potential toxicity are essential. The read-across analysis presented in this guide provides a foundational prediction of its hazard profile, emphasizing the need for caution in handling. The recommended toxicological evaluation framework offers a clear and scientifically robust pathway to definitively characterize its safety. By adhering to these guidelines, researchers can ensure their own safety and the integrity of their scientific endeavors.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • Ames Test Protocol | AAT Bioquest. (n.d.).
  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.).
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program (NTP). (1987, February 24).
  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action - Xenometrix. (n.d.).
  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.).
  • The Ames Test. (2024, October 14).
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25).
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Exploratory

An In-depth Technical Guide to Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate: Exploring a Potential Mechanism of Action in Drug Design

Introduction The nicotinate scaffold, a key structural motif in medicinal chemistry, has garnered significant attention due to its presence in a wide array of biologically active compounds.[1] Its derivatives have shown...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The nicotinate scaffold, a key structural motif in medicinal chemistry, has garnered significant attention due to its presence in a wide array of biologically active compounds.[1] Its derivatives have shown promise in various therapeutic areas, including the management of inflammatory conditions. This technical guide focuses on a specific derivative, Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate, a compound of interest in modern drug design. We will delve into its chemical characteristics, propose a plausible mechanism of action based on structure-activity relationship (SAR) studies of analogous compounds, and provide detailed experimental protocols to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel substituted nicotinate compounds.

Chemical Identity and Physicochemical Properties

  • IUPAC Name: Ethyl 5-chloro-2-(4-methoxybenzyl)pyridine-3-carboxylate

  • Molecular Formula: C₁₆H₁₆ClNO₃

  • Molecular Weight: 305.76 g/mol

  • Structure: alt text

A detailed summary of the physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Weight305.76 g/mol N/A
LogP (predicted)3.8N/A
Hydrogen Bond Donors0N/A
Hydrogen Bond Acceptors4N/A
Rotatable Bonds5N/A

Table 1: Physicochemical Properties of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

Based on the structural features of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate and the established biological activities of related nicotinate derivatives, we hypothesize that its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1]

The rationale for this hypothesis is threefold:

  • The Nicotinate Core: Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties. Several novel nicotinate derivatives have demonstrated potent inhibitory activity against COX-1 and COX-2.[1]

  • Substitution at the 5-Position: The presence of a chloro group at the 5-position of the pyridine ring can influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for the COX-2 active site.[2]

  • The 2-(4-methoxybenzyl) Group: The benzyl substituent at the 2-position can provide additional hydrophobic interactions within the active site of COX-2, contributing to the potency and selectivity of the inhibition.

The proposed mechanism involves the binding of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGG2, PGH2) COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation Target_Compound Ethyl 5-chloro-2- (4-methoxybenzyl)nicotinate Target_Compound->COX2 Inhibition

Caption: Hypothesized inhibition of the COX-2 pathway.

Secondary Hypothesized Mechanism: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

An alternative, yet plausible, mechanism of action involves the modulation of neuronal nicotinic acetylcholine receptors (nAChRs). The core nicotinate structure is an analogue of nicotine, the endogenous agonist for these receptors.[4] Substitutions on the pyridine ring are known to significantly alter the binding affinity and functional activity at different nAChR subtypes.[5][6] The 5-chloro and 2-(4-methoxybenzyl) substituents could confer selectivity for a specific nAChR subtype, leading to either agonistic or antagonistic effects.

nAChR_Modulation ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Ion_Channel Ion Channel Opening (Na+, K+, Ca2+) nAChR->Ion_Channel Activates Neuronal_Signaling Downstream Neuronal Signaling Ion_Channel->Neuronal_Signaling Target_Compound Ethyl 5-chloro-2- (4-methoxybenzyl)nicotinate Target_Compound->nAChR Modulates (Agonist/Antagonist)

Caption: Potential modulation of nAChR signaling.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanisms of action, a series of in vitro assays are recommended.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate against both COX-1 and COX-2 enzymes.[3][7]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compound: Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 611 nm

Procedure:

  • Preparation of Reagents: Prepare working solutions of enzymes, hemin, arachidonic acid, and TMPD in COX Assay Buffer as per the manufacturer's instructions. Prepare a serial dilution of the test compound and reference inhibitors in DMSO.

  • Assay Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Hemin, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound or reference inhibitor dilution.

  • Incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of TMPD working solution to all wells, followed by 10 µL of arachidonic acid working solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 611 nm in kinetic mode for 5 minutes, with readings every 30 seconds.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 values.

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Enzymes, Substrates, Buffers) Setup_Plate Set up 96-well Plate (Background, Control, Inhibitor) Prep_Reagents->Setup_Plate Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Setup_Plate Incubate Incubate at 25°C Setup_Plate->Incubate Initiate_Reaction Initiate Reaction (Add TMPD & Arachidonic Acid) Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance (611 nm, kinetic) Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Values Determine_Inhibition->Calculate_IC50

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 2: Radioligand Binding Assay for nAChRs

This protocol is used to determine the binding affinity (Ki) of the test compound for specific nAChR subtypes.[8][9]

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., α4β2, α7)

  • Radioligand specific for the nAChR subtype (e.g., [³H]cytisine for α4β2, [³H]epibatidine for α7)

  • Binding buffer

  • Test compound: Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

  • Non-specific binding control (e.g., high concentration of nicotine)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For non-specific binding, use a high concentration of an unlabeled ligand.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the concentration of the test compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights

While direct SAR data for Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is not available, we can infer potential relationships from related compounds:

  • Nicotinic Acid Derivatives as COX-2 Inhibitors: Studies on various nicotinate derivatives have shown that the nature and position of substituents on the pyridine ring are crucial for COX-2 inhibitory activity and selectivity.[1] Bulky hydrophobic groups often enhance binding to the COX-2 active site.

  • Substituted Pyridines as nAChR Ligands: For nAChRs, substitutions at the 5-position of the pyridine ring can influence binding affinity and functional activity, with some 5-substituted analogues showing high affinity.[9] The nature of the substituent at the 2-position can also significantly impact selectivity for different nAChR subtypes.

Synthesis of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

A plausible synthetic route for Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate would likely involve a cross-coupling reaction. A common method for synthesizing ethyl nicotinate itself is through the esterification of nicotinic acid with ethanol in the presence of an acid catalyst.[10] For the target molecule, a potential multi-step synthesis is outlined below.

Synthesis_Pathway Start Starting Materials (e.g., dichloronicotinic acid derivative) Step1 Esterification Start->Step1 Intermediate1 Ethyl 2,5-dichloronicotinate Step1->Intermediate1 Step2 Suzuki or Stille Coupling Intermediate1->Step2 Final Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate Step2->Final Intermediate2 Coupling Partner (4-methoxybenzylboronic acid or stannane) Intermediate2->Step2

Caption: A potential synthetic pathway for the target compound.

Conclusion and Future Directions

Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of its structural components and the known activities of related compounds, selective COX-2 inhibition and modulation of nAChRs are proposed as the most probable mechanisms of action. The detailed experimental protocols provided in this guide offer a clear path for the in vitro validation of these hypotheses. Further investigations, including in vivo efficacy studies and pharmacokinetic profiling, will be crucial to fully elucidate the therapeutic potential of this compound. The exploration of SAR through the synthesis and testing of related analogues will also be instrumental in optimizing its pharmacological properties for future drug development endeavors.

References

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - Springer. (URL: [Link])

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed. (URL: [Link])

  • Aortic Ring Assay - PMC - NIH. (URL: [Link])

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. (URL: [Link])

  • 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro - Bio-protocol. (URL: [Link])

  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed. (URL: [Link])

  • Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC. (URL: [Link])

  • A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC. (URL: [Link])

  • Synthesis of novel vasodilatory active nicotinate esters with amino acid function - PubMed. (URL: [Link])

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Publishing. (URL: [Link])

  • Aortic Ring Assay - YouTube. (URL: [Link])

  • Cardiovascular effects of a new coronary vasodilator N-(2-hydroxyethyl)nicotinamide nitrate (SG-75): comparison with nitroglycerin and diltiazem - PubMed. (URL: [Link])

  • 2-Nicotinamidoethyl acetate (SG-209) is a potassium channel opener: structure activity relationship among nicorandil derivatives - PubMed. (URL: [Link])

  • Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives - PMC. (URL: [Link])

  • Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior - MDPI. (URL: [Link])

  • Aortic ring dissection protocol. Step 1 (A) To make the 3D collagen... - ResearchGate. (URL: [Link])

  • Analysis of vasodilatory action of a new nitroester agent, 2-nicotinamidoethyl nitrate (SG-75) - PubMed. (URL: [Link])

  • Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments. (URL: [Link])

  • nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • A Practical Synthesis of a COX-2-Specific Inhibitor | The Journal of Organic Chemistry. (URL: [Link])

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC. (URL: [Link])

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC. (URL: [Link])

  • Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC. (URL: [Link])

  • Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC. (URL: [Link])

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  • Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - Frontiers. (URL: [Link])

  • Nicotinic acetylcholine receptor - Wikipedia. (URL: [Link])

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC. (URL: [Link])

  • Development and characterization of a scalable calcium imaging assay using human iPSC-derived neurons - Frontiers. (URL: [Link])

  • Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC. (URL: [Link])

  • Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives | Request PDF - ResearchGate. (URL: [Link])

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Foundational

Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate (ECMN) Derivatives: A Privileged Scaffold for Type II Kinase Inhibitors

Executive Summary In modern medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds that can precisely navigate complex protein topographies. Ethyl 5-chloro-2-(4-methoxybenzyl)n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds that can precisely navigate complex protein topographies. Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate (ECMN) and its derivatives represent a highly versatile class of intermediates. By combining a rigid pyridine-3-carboxylate (nicotinate) core with specific halogen and lipophilic substitutions, the ECMN scaffold is uniquely primed for the development of Type II kinase inhibitors. This whitepaper provides an in-depth technical analysis of the ECMN scaffold, detailing its structural pharmacophore, regioselective synthetic methodologies, and its application in targeting the allosteric pockets of kinases such as MET and Casein Kinase 1δ/ε (CK1δ/ε).

Structural and Physicochemical Profiling

The architectural brilliance of the ECMN scaffold lies in the synergistic effects of its four primary functional groups, each serving a distinct mechanistic purpose in drug-target interactions[1]:

  • Nicotinate (Pyridine-3-carboxylate) Core: The pyridine nitrogen is a classic hydrogen-bond acceptor, essential for anchoring the molecule to the ATP-binding hinge region of kinases. The nicotinate ester acts either as a lipophilic prodrug moiety to enhance cellular permeability or as a synthetic handle for late-stage lead optimization (e.g., amidation).

  • 5-Chloro Substituent: The incorporation of a chlorine atom at the C5 position serves a dual purpose. Pharmacokinetically, it blocks cytochrome P450-mediated oxidation, thereby increasing metabolic half-life. Pharmacodynamically, the electron-withdrawing nature of the halogen lowers the pKa of the pyridine nitrogen while enabling highly directional halogen bonding with backbone carbonyls in the target protein.

  • 2-(4-Methoxybenzyl) Group: This flexible, electron-rich aromatic ring is the critical driver for Type II kinase inhibition. In the inactive "DFG-out" conformation of kinases, a deep hydrophobic pocket is exposed. The 2-benzylpyridine motif is optimally angled to bypass the gatekeeper residue and occupy this allosteric pocket, a mechanism well-documented in the development of MET and CK1δ/ε inhibitors[2][3].

G cluster_0 Type II Kinase Binding Mechanism N1 ECMN Scaffold N2 Pyridine Core (Hinge Binding) N1->N2 N3 4-Methoxybenzyl (Allosteric Pocket) N1->N3 N4 DFG-Out Conformation (Inactive Kinase) N2->N4 ATP Competition N3->N4 Hydrophobic Fit N5 Downstream Signaling Blockade N4->N5 Inhibition

ECMN scaffold binding mechanism in Type II kinase inhibition (DFG-out).

Regioselective Synthetic Methodologies

Synthesizing ECMN requires precise control over cross-coupling events, as the starting material (ethyl 2,5-dichloronicotinate) possesses two potential reactive sites. We employ a regioselective Negishi cross-coupling protocol.

Causality of Experimental Design: The Negishi coupling is selected over the Suzuki-Miyaura reaction because organozinc reagents are milder and highly chemoselective. The C2 position of the pyridine ring is significantly more electrophilic than the C5 position due to the combined inductive electron-withdrawing effects of the adjacent pyridine nitrogen and the orthogonal ester group. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) at C2, facilitating rapid, regioselective oxidative addition of the Pd(0) catalyst and preventing over-coupling at the 5-chloro position.

Protocol: Synthesis of ECMN via Negishi Cross-Coupling
  • Organozinc Preparation: Under an inert argon atmosphere, activate zinc dust (1.5 eq) with 1,2-dibromoethane and TMS-Cl in dry THF. Slowly add 4-methoxybenzyl chloride (1.2 eq) at 0°C. Stir for 2 hours at room temperature to yield (4-methoxybenzyl)zinc chloride.

  • Catalyst Activation: In a separate Schlenk flask, dissolve ethyl 2,5-dichloronicotinate (1.0 eq) and Pd(PPh3)4 (0.05 eq) in degassed THF.

  • Cross-Coupling: Dropwise add the organozinc reagent to the electrophile solution at 0°C. Heat the reaction mixture to 60°C for 12 hours.

  • Workup and Self-Validation: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate.

    • Validation Checkpoint: Analyze the crude mixture via LC-MS and 1H-NMR. The disappearance of the C2-chlorine isotope pattern and the emergence of a singlet at ~4.2 ppm (benzylic CH2) confirms regioselective coupling.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield pure ECMN.

G cluster_1 Regioselective Synthetic Workflow S1 Ethyl 2,5-dichloro- nicotinate S3 Pd(PPh3)4 Catalysis (Negishi Coupling) S1->S3 S2 (4-Methoxybenzyl) zinc chloride S2->S3 S4 ECMN Scaffold S3->S4 Regioselective at C2 S5 Saponification / Amidation S4->S5 Lead Optimization

Regioselective Negishi cross-coupling synthetic workflow for ECMN.

Mechanistic Biology: Targeting the DFG-Out Conformation

Kinases exist in a dynamic equilibrium between active ("DFG-in") and inactive ("DFG-out") states. Type II inhibitors, such as sorafenib derivatives[4], specifically stabilize the DFG-out conformation.

When ECMN derivatives are optimized into final drug candidates (e.g., by converting the ethyl ester to a complex amide), the pyridine nitrogen forms a bidentate hydrogen bond with the hinge region (e.g., Met1160 in MET kinase). Simultaneously, the 4-methoxybenzyl group acts as a "hydrophobic wedge." It projects past the gatekeeper residue, occupying the newly formed allosteric cavity. The methoxy group can further engage in hydrogen bonding with conserved lysine or glutamate residues deep within the pocket, drastically increasing residence time and target selectivity[2].

Experimental Protocols: Biological Evaluation

To evaluate the efficacy of ECMN-derived kinase inhibitors, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized.

Causality of Experimental Design: HTRF is chosen over standard ELISA or radiometric assays because it is a self-validating, homogeneous system. By utilizing a ratiometric emission readout (665 nm / 620 nm), the assay mathematically normalizes optical artifacts, compound autofluorescence, and well-to-well liquid handling variations, ensuring absolute data trustworthiness.

Protocol: HTRF Kinase Assay (MET Inhibition)
  • Reagent Preparation: Prepare a master mix containing recombinant human MET kinase (0.5 nM), biotinylated poly-GAT substrate (100 nM), and ATP (at the Km value, ~10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 10 µL of the master mix into a 384-well low-volume plate. Add 100 nL of ECMN derivatives in DMSO using an acoustic dispenser (e.g., Echo 550). Incubate for 30 minutes at room temperature to allow for slow-binding kinetics typical of Type II inhibitors.

  • Reaction Initiation: Add 10 µL of ATP/substrate mix to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+), Streptavidin-XL665 (fluorophore acceptor), and Eu-cryptate labeled anti-phosphotyrosine antibody (fluorophore donor).

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (excitation at 320 nm; dual emission at 620 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic regression model.

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative SAR data for ECMN and its immediate derivatives against MET kinase, demonstrating the critical nature of the 5-chloro and 4-methoxybenzyl substitutions.

Compound IDScaffold ModificationHinge Binding (Pyridine)Allosteric Fit (Benzyl)MET Kinase IC₅₀ (nM)
ECMN (Base) Ethyl ester, 5-Cl, 4-OMe-benzylModerateOptimal450
Derivative 1 Ethyl ester, 5-H , 4-OMe-benzylWeak (Loss of Cl)Optimal>2,000
Derivative 2 Ethyl ester, 5-Cl, Unsubstituted benzyl ModerateSub-optimal1,150
Derivative 3 Amide , 5-Cl, 4-OMe-benzylStrongOptimal42
Derivative 4 Amide , 5-Cl, 4-F-benzyl StrongModerate120

Data Interpretation: Removal of the 5-chloro group (Derivative 1) results in a severe loss of potency, validating its role in stabilizing the binding pose via halogen bonding. Conversion of the ethyl ester to an amide (Derivative 3) drastically improves potency by providing an additional hydrogen bond donor to the hinge region, a hallmark of advanced Type II inhibitors.

References

  • Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. ACS Chemical Biology.[Link]

  • Targeting MET: Discovery of Small Molecule Inhibitors as Non-Small Cell Lung Cancer Therapy. Journal of Medicinal Chemistry.[Link]

  • Development of dual casein kinase 1δ/1ε (CK1δ/ε) inhibitors for treatment of breast cancer. Bioorganic & Medicinal Chemistry.[Link]

  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules (MDPI).[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Downstream Functionalization of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate in API Development

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Regioselective Cross-Coupling, Orthogonal Functionalization, and Scaffold Hopping Strategic Overview & Molecular Rationale In m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Regioselective Cross-Coupling, Orthogonal Functionalization, and Scaffold Hopping

Strategic Overview & Molecular Rationale

In modern Active Pharmaceutical Ingredient (API) synthesis, highly functionalized pyridine scaffolds are critical for addressing complex binding pockets in kinase inhibitors, GPCR ligands, and targeted oncology therapeutics. Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate represents a highly versatile, orthogonally functionalized building block.

The strategic value of this intermediate lies in its 2,3,5-trisubstitution pattern, which offers three distinct handles for divergent synthesis:

  • C2 - 4-Methoxybenzyl (PMB) Group: Serves either as a permanent lipophilic anchor to occupy deep hydrophobic pockets (e.g., in CAMKK2 or PI3Kγ inhibitors) or as a traceless protecting group that can be oxidatively cleaved (using DDQ or CAN) late in the synthesis.

  • C3 - Ethyl Ester: A stable precursor that can be selectively hydrolyzed to the corresponding nicotinic acid for downstream amide bond formation, enabling the construction of hinge-binding motifs.

  • C5 - Chloro Substituent: A relatively inert halogen during C2-functionalization, which can later be activated for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to extend the pharmacophore.

Mechanistic Rationale: Regioselectivity & Chemoselectivity

The synthesis of this intermediate relies on the regioselective mono-alkylation of ethyl 2,5-dichloronicotinate . The fundamental challenge is differentiating the two C–Cl bonds.

Why does coupling occur exclusively at C2? The regioselectivity is driven by the electronic environment of the pyridine ring. The nitrogen atom exerts a strong inductive electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) at the adjacent C2 and C6 positions. Furthermore, the C3 ethyl ester provides additional synergistic activation via resonance. Consequently, Palladium(0) undergoes oxidative addition at the highly electrophilic C2–Cl bond orders of magnitude faster than at the more electron-rich C5–Cl bond .

Why use Negishi over Suzuki coupling for the PMB group? While Suzuki coupling is standard for aryl-aryl bond formation, benzylic boronic acids are notoriously unstable, suffering from rapid protodeboronation and base-catalyzed homocoupling. Utilizing a benzylic zinc reagent (Negishi coupling) bypasses the need for aqueous base, operating under mild, anhydrous conditions that suppress homocoupling and maximize the yield of the C(sp2)–C(sp3) bond .

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition at C2-Cl Pd0->OxAdd Substrate Addition TransMet Transmetalation with PMB-ZnCl OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim ZnCl2 Loss RedElim->Pd0 Catalyst Regeneration Product Regioselective Product RedElim->Product Product Release

Mechanism of Pd-catalyzed regioselective Negishi coupling at the C2 position.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to the next step.

Protocol A: Regioselective Synthesis of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

Objective: Form the C2 C(sp2)-C(sp3) bond while preserving the C5-Cl bond.

Reagents & Materials:

  • Ethyl 2,5-dichloronicotinate (1.0 equiv, 10.0 mmol, 2.20 g)

  • (4-Methoxybenzyl)zinc chloride (0.5 M in THF) (1.1 equiv, 11.0 mmol, 22.0 mL)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 0.5 mmol, 578 mg)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Nitrogen (N₂). Repeat three times to ensure a strictly anhydrous environment.

  • Catalyst Activation: Add ethyl 2,5-dichloronicotinate and Pd(PPh₃)₄ to the flask. Add 20 mL of anhydrous THF. Stir at room temperature for 10 minutes until a homogenous pale-yellow solution forms.

  • Reagent Addition: Cool the mixture to 0 °C using an ice-water bath. Dropwise add the (4-methoxybenzyl)zinc chloride solution over 15 minutes via a syringe pump. Causality: Slow addition prevents localized heating and suppresses benzylic homocoupling.

  • Coupling Phase: Remove the ice bath and heat the reaction to 60 °C for 4 hours.

  • In-Process Control (IPC): Sample 50 µL of the reaction mixture, quench with saturated aqueous NH₄Cl, extract with EtOAc, and analyze via LC-MS.

    • Validation Check: The starting material mass ( m/z 220, [M+H]⁺) should be consumed, replaced by the product mass ( m/z 306, [M+H]⁺). The absence of m/z 392 indicates successful suppression of over-coupling at C5.

  • Workup & Isolation: Cool to room temperature. Quench carefully with 30 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 80:20) to yield the product as a clear, viscous oil.

Protocol B: Downstream Functionalization via C5 Suzuki Coupling

Objective: Utilize the remaining C5-Cl handle to introduce an aryl pharmacophore.

Step-by-Step Methodology:

  • Combine Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv) in a microwave vial.

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential to dissolve the base and activate the boronic acid via formation of the reactive boronate complex.

  • Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial and heat at 90 °C for 2 hours.

  • IPC Validation: TLC (Hexanes/EtOAc 7:3) should show the disappearance of the UV-active starting material spot (Rf ~0.6) and the appearance of a new, highly fluorescent product spot (Rf ~0.4).

  • Filter through a Celite pad to remove palladium black, partition between EtOAc and water, and purify the organic layer via chromatography .

Quantitative Data: Reaction Optimization

The choice of catalyst and solvent is paramount for achieving high regioselectivity. The table below summarizes the optimization data for the C2 Negishi coupling (Protocol A). Pd(PPh₃)₄ in THF provides the optimal balance, whereas highly active Buchwald ligands (e.g., XPhos) lead to undesired C5 over-coupling.

EntryCatalyst System (5 mol%)SolventTemp (°C)Time (h)Yield (%)C2 vs C5 Selectivity
1Pd(PPh₃)₄THF60488%>99:1
2Pd(dppf)Cl₂THF60674%95:5
3Pd₂(dba)₃ / XPhosToluene80241%60:40 (Over-coupling)
4Pd(OAc)₂ / SPhosTHF60462%85:15
5Pd(PPh₃)₄DMF60855%90:10 (Decomposition)

Retrosynthetic Workflow Visualization

The following diagram maps the complete synthetic journey from the commercially available starting material to a generalized API scaffold, demonstrating the orthogonal reactivity of the intermediate.

Workflow SM Ethyl 2,5-dichloro nicotinate Intermediate Ethyl 5-chloro-2- (4-methoxybenzyl) nicotinate SM->Intermediate Negishi Coupling (C2 Selective) Coupled C5-Functionalized Intermediate Intermediate->Coupled Suzuki Coupling (C5 Position) API Final API Scaffold Coupled->API Ester Hydrolysis & Amidation (C3)

Retrosynthetic workflow for API scaffold generation using orthogonal cross-couplings.

References

  • Title: Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: New preparations and reactions of salt stabilized organozinc reagents for the functionalization of aromatics, heteroaromatics Source: Ludwig-Maximilians-University Munich (Knochel Group Thesis Repository) URL: [Link]

  • Source:Google Patents (European Patent Office)
Application

Application Notes and Protocols for the Amination of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

Introduction: Strategic C-N Bond Formation on a Substituted Nicotinate Scaffold The functionalization of pyridine rings is a cornerstone of medicinal chemistry, with aminated nicotinic acid derivatives featuring prominen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic C-N Bond Formation on a Substituted Nicotinate Scaffold

The functionalization of pyridine rings is a cornerstone of medicinal chemistry, with aminated nicotinic acid derivatives featuring prominently in a wide array of pharmacologically active compounds. This application note provides a detailed guide to the reaction of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate with various primary and secondary amines. This transformation is a key step in the synthesis of novel compounds with potential applications in drug discovery.

We will explore two robust and widely applicable methodologies for the construction of the C5-amino bond: the Palladium-Catalyzed Buchwald-Hartwig Amination and the catalyst-free Nucleophilic Aromatic Substitution (SNA). The choice between these two pathways is often dictated by the nucleophilicity of the amine, the desired reaction conditions, and the presence of sensitive functional groups on either coupling partner.

This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the selection of reagents and reaction parameters, ensuring a comprehensive understanding of the chemical transformation.

Mechanism and Scientific Rationale: A Tale of Two Pathways

The substitution of the chlorine atom at the C5 position of the pyridine ring in Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate with an amine can be achieved through two primary mechanistic pathways.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms carbon-nitrogen bonds via a palladium catalyst.[1] This method is particularly effective for coupling aryl halides with a broad range of amines, including those with low nucleophilicity. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the nicotinic acid derivative. This is often the rate-limiting step for less reactive aryl chlorides.[2]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[3]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a plausible alternative, particularly given the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing ester group.[4] The SNAr mechanism typically proceeds in two steps:

  • Nucleophilic Attack: The amine attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized onto the electron-withdrawing groups of the ring.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.[4]

For an efficient SNAr reaction, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group.[4] In the case of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate, the pyridine nitrogen and the ester group contribute to the electrophilicity of the C5 position.

Experimental Protocols

The following protocols are generalized starting points and may require optimization depending on the specific amine used.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is recommended for a wide range of primary and secondary amines, especially those that are less nucleophilic.

Buchwald_Hartwig_Workflow reagents 1. Prepare Reagents: - Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate - Amine - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) - Anhydrous Solvent (e.g., Dioxane) setup 2. Reaction Setup: - Flame-dried flask under inert gas (Ar/N2) - Add catalyst, ligand, base, and nicotinate - Add solvent and amine reagents->setup Charge reaction 3. Reaction: - Heat to 80-110 °C - Monitor by TLC/LC-MS (2-24 h) setup->reaction Initiate workup 4. Work-up: - Cool to RT - Dilute with EtOAc - Wash with water and brine reaction->workup Quench purification 5. Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column chromatography workup->purification Isolate product 6. Isolated Product: Ethyl 5-amino-2-(4-methoxybenzyl)nicotinate derivative purification->product Characterize

Caption: General workflow for the Buchwald-Hartwig amination protocol.

ReagentCAS NumberSupplier Recommendation
Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinateNot availableCustom Synthesis
Amine (Primary or Secondary)VariesSigma-Aldrich, Acros
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3Strem Chemicals
Xantphos161265-03-8Strem Chemicals
Cesium Carbonate (Cs₂CO₃)534-17-8Sigma-Aldrich
Anhydrous 1,4-Dioxane123-91-1Acros Organics
Ethyl Acetate (EtOAc)141-78-6Fisher Scientific
Brine (Saturated NaCl solution)N/ALab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Fisher Scientific
Silica Gel for Column Chromatography63231-67-4Sorbent Technologies
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate (1.0 eq), Cesium Carbonate (1.5 eq), Xantphos (0.05 eq), and Tris(dibenzylideneacetone)dipalladium(0) (0.025 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the desired amine (1.2 eq) followed by anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is generally suitable for more nucleophilic amines and offers the advantage of being catalyst-free.

SNAr_Workflow reagents 1. Prepare Reagents: - Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate - Amine - Base (e.g., DIPEA) - Solvent (e.g., NMP) setup 2. Reaction Setup: - Round-bottom flask - Add nicotinate, amine, and base to solvent reagents->setup Combine reaction 3. Reaction: - Heat to 100-120 °C - Monitor by TLC/LC-MS (4-16 h) setup->reaction Initiate workup 4. Work-up: - Cool to RT - Dilute with water - Extract with EtOAc reaction->workup Quench purification 5. Purification: - Wash with water and brine - Dry over Na2SO4 - Concentrate in vacuo - Column chromatography workup->purification Isolate product 6. Isolated Product: Ethyl 5-amino-2-(4-methoxybenzyl)nicotinate derivative purification->product Characterize

Caption: General workflow for the Nucleophilic Aromatic Substitution (SNAr) protocol.

ReagentCAS NumberSupplier Recommendation
Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinateNot availableCustom Synthesis
Amine (Primary or Secondary)VariesSigma-Aldrich, Acros
N,N-Diisopropylethylamine (DIPEA)7087-68-5Sigma-Aldrich
N-Methyl-2-pyrrolidone (NMP)872-50-4Acros Organics
Ethyl Acetate (EtOAc)141-78-6Fisher Scientific
Brine (Saturated NaCl solution)N/ALab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Fisher Scientific
Silica Gel for Column Chromatography63231-67-4Sorbent Technologies
  • To a round-bottom flask, add Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate (1.0 eq), the desired amine (1.5 eq), and N,N-Diisopropylethylamine (2.0 eq).

  • Add N-Methyl-2-pyrrolidone (NMP) as the solvent.

  • Heat the reaction mixture to 100-120 °C with stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine to remove residual NMP and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system.

Product Characterization

The final product, Ethyl 5-amino-2-(4-methoxybenzyl)nicotinate derivative, should be characterized by standard analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show the disappearance of the signal corresponding to the proton at the C4 position of the starting material and the appearance of new signals corresponding to the protons of the newly introduced amino group. The signals for the 4-methoxybenzyl and the ethyl ester groups should remain.

  • ¹³C NMR: The carbon NMR spectrum should show a significant upfield shift for the C5 carbon due to the introduction of the electron-donating amino group. New signals corresponding to the carbons of the amine substituent will also be present.

Representative ¹H and ¹³C NMR Chemical Shifts (Predicted)

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine-H4~7.0-7.5~120-125
Pyridine-H6~8.0-8.5~145-150
4-Methoxybenzyl-CH₂~4.0-4.5~40-45
4-Methoxybenzyl-OCH₃~3.8~55
Ethyl Ester-CH₂~4.3~60
Ethyl Ester-CH₃~1.3~14
Amine-NH (if primary)Broad, variableN/A

Note: These are predicted values and may vary depending on the specific amine used and the solvent.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Safety Precautions

General:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves (nitrile or neoprene), must be worn at all times.[6]

  • An emergency eyewash and safety shower should be readily accessible.[6]

Chemical-Specific Hazards:

  • Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate and other chloro-pyridines: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[7]

  • Amines: Many amines are corrosive, flammable, and toxic. Avoid inhalation of vapors and contact with skin and eyes.[8]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents (Dioxane, NMP): Dioxane is a suspected carcinogen and is flammable. NMP is a reproductive toxin. Handle these solvents with extreme care and ensure proper ventilation.

Waste Disposal:

  • All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations. Chlorinated and palladium-containing waste streams should be segregated.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion (Buchwald-Hartwig) Inactive catalyst, poor quality reagents, or insufficient temperature.Ensure the use of a fresh palladium source and anhydrous, degassed solvents. Consider using a pre-catalyst. Increase the reaction temperature in 10 °C increments.[2]
Side product formation (e.g., hydrodehalogenation) Presence of water or other protic sources.Use rigorously dried reagents and solvents. Ensure a strictly inert atmosphere.
Low yield (SNAr) Low nucleophilicity of the amine, or insufficient reaction temperature.Increase the reaction temperature. For weakly nucleophilic amines, consider using the Buchwald-Hartwig protocol.
Difficult purification Co-elution of starting material and product, or presence of persistent impurities.Optimize the column chromatography eluent system. Consider a pre-purification step such as an acid-base extraction if the product has a basic nitrogen that can be protonated. For stubborn impurities, recrystallization may be an option.

Conclusion

The amination of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is a versatile transformation that can be achieved through either a palladium-catalyzed Buchwald-Hartwig reaction or a catalyst-free nucleophilic aromatic substitution. The choice of method will depend on the specific amine and the desired reaction conditions. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis and characterization of novel 5-amino-nicotinic acid derivatives for applications in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine.
  • BenchChem. (2025). A Comparative Guide to Catalysts for the Synthesis of 5-Amino-2-chloropyridine and Derivatives.
  • Organic Process Research & Development. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
  • Yang, et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
  • BenchChem. (2025). Reactivity of 2-Chloropyridine Derivatives: A Comparative Guide.
  • Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering.
  • Google Patents. (n.d.). Preparation method of 5-nitro-2-aminopyridine.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (n.d.). Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-3-bromo-5-chloropyridine.
  • Liu, et al. (n.d.).
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
  • LGC Standards. (2023).
  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • Movassaghi, M., et al. (n.d.).
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions.
  • Lai, L. L., et al. (1996). Substituent Effect on the Chlorination of 2-Alkoxypyridines to give 2-Chloropyridines under Vilsmeier-Haack Conditions. Journal of Chemical Research - Part S, (4), 194-195.
  • Journal of the American Chemical Society. (2026).
  • Organic Chemistry Portal. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines.
  • KISHIDA CHEMICAL CO., LTD. (2023).
  • ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration.
  • Sigma-Aldrich. (2025).
  • ResearchGate. (n.d.). Amination of 2-halopyridines. [a].
  • PubMed. (2009).
  • ResearchGate. (2015). 1H, 13C and 15N NMR Spectra of Ni(II) Complex of Schiff Base from (S)-2-(N-Benzylprolyl)amino-5-methylbenzophenone and Glycine.
  • Ando, S., et al. (n.d.).
  • Ni, S., et al. (1992). 13C n.m.r, characterization of soluble polyaniline. Polymer, 33(17), 3609.
  • MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • PubMed Central (PMC). (n.d.).
  • Google Patents. (n.d.). Process for preparing 2-amino-5-chloropyridine.

Sources

Method

Application Note: Catalytic Strategies for the Preparation of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

Abstract The synthesis of highly functionalized pyridine building blocks, such as ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate, requires stringent regiocontrol and robust catalytic systems. This application note details...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of highly functionalized pyridine building blocks, such as ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate, requires stringent regiocontrol and robust catalytic systems. This application note details the mechanistic rationale, catalyst selection, and a self-validating experimental protocol for the selective C2-benzylation of di-halogenated nicotinates using Pd-PEPPSI-IPr catalyzed Negishi cross-coupling.

Introduction & Mechanistic Rationale

Functionalized nicotinates are privileged scaffolds in modern drug discovery, frequently serving as core structures for kinase and phosphodiesterase (PDE) inhibitors. The target compound, ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate , presents a specific synthetic challenge: the regioselective formation of a C(sp²)–C(sp³) bond at the C2 position without disturbing the reactive C5-chloro substituent.

Retrosynthetically, this is best achieved via the cross-coupling of ethyl 2-bromo-5-chloronicotinate with a 4-methoxybenzyl nucleophile. While Suzuki-Miyaura coupling is a standard choice, benzylboronic acids are notorious for rapid protodeboronation and homocoupling under basic aqueous conditions. Therefore, the Negishi cross-coupling utilizing 4-methoxybenzylzinc chloride is the superior strategic choice . Organozinc reagents offer exceptionally fast transmetalation kinetics, allowing the reaction to proceed at lower temperatures, thereby preserving the integrity of the ester and the C5-halogen.

The regioselectivity (C2 vs. C5) is governed by the electronic landscape of the pyridine ring. The C2–Br bond is highly activated toward oxidative addition by the inductive electron withdrawal of the adjacent pyridine nitrogen and the orthogonal C3-ethyl ester. Consequently, Pd(0) insertion at C2 is kinetically favored over the more electron-rich C5–Cl position.

Catalyst Evaluation & Selection

The choice of palladium catalyst is the critical variable in preventing competitive side reactions (e.g., β -hydride elimination or homocoupling). Traditional phosphine-based catalysts like Pd(PPh3​)4​ often suffer from slow reductive elimination when coupling sp³-hybridized centers, leading to diminished yields and prolonged reaction times.

To overcome this, we employ Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), an advanced N-heterocyclic carbene (NHC) palladium complex developed by Organ and colleagues . The IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) provides massive steric bulk, which forces the intermediate Pd(II) species to undergo rapid reductive elimination, effectively "squeezing" the product out of the coordination sphere. Furthermore, the strong σ -donating ability of the NHC stabilizes the active monoligated Pd(0) species, preventing catalyst aggregation (blacking out).

Table 1: Quantitative Evaluation of Catalysts for C2-Benzylation

Catalyst SystemLigand TypeTemp (°C)Time (h)Conversion (%)Regioselectivity (C2:C5)Isolated Yield (%)
Pd(PPh3​)4​ (5 mol%)Monodentate Phosphine65126585:1548
Pd(dppf)Cl2​ (5 mol%)Bidentate Phosphine6588292:867
Pd2​(dba)3​ / XPhos (2 mol%)Buchwald Dialkylbiaryl50694>98:281
Pd-PEPPSI-IPr (2 mol%) N-Heterocyclic Carbene 25-50 4 >99 >99:1 92

Data represents standardized runs using 1.0 eq ethyl 2-bromo-5-chloronicotinate and 1.3 eq 4-methoxybenzylzinc chloride in THF.

Catalytic Cycle Visualization

The efficiency of the Pd-PEPPSI-IPr system is rooted in its highly ordered catalytic cycle. The 3-chloropyridine "throw-away" ligand dissociates rapidly to generate the active Pd(0)-IPr species, which then undergoes selective oxidative addition exclusively at the C2–Br bond .

CatalyticCycle A Pd(0)-IPr Active Catalyst (Generated in situ) B Oxidative Addition (Selective C2-Br Cleavage) A->B Ethyl 2-bromo-5-chloronicotinate C Pd(II) Intermediate (C2-Pd-Br Complex) B->C D Transmetalation (4-OMe-Bn-ZnCl) C->D E Reductive Elimination (C-C Bond Formation) D->E ZnClBr Byproduct E->A Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

Figure 1. Catalytic cycle of the Pd-PEPPSI-IPr mediated Negishi cross-coupling.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. Each phase includes specific analytical checkpoints to ensure reaction integrity before proceeding to the next step.

Prerequisites: All glassware must be flame-dried under vacuum. Tetrahydrofuran (THF) must be anhydrous and degassed (sparged with Argon for 30 min).

Step A: Preparation of 4-Methoxybenzylzinc Chloride (Organozinc Generation)
  • Activation of Zinc: To a Schlenk flask, add Zinc dust (1.5 eq, 15.0 mmol) and anhydrous LiCl (1.5 eq, 15.0 mmol). Heat under high vacuum at 150 °C for 2 hours, then cool to room temperature under Argon.

  • Initiation: Suspend the Zn/LiCl mixture in 10 mL of anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 10 minutes. Cool to room temperature and add chlorotrimethylsilane (TMSCl, 2 mol%). Stir for 15 minutes to clean the zinc surface.

  • Insertion: Dropwise add 4-methoxybenzyl chloride (1.3 eq, 13.0 mmol) in 5 mL THF over 20 minutes. Maintain the internal temperature below 30 °C using a water bath.

  • Validation Checkpoint: Stir for 2 hours. The disappearance of the benzyl chloride must be confirmed by quenching a 0.1 mL aliquot with water and checking for the formation of 4-methoxytoluene via TLC (Hexane/EtOAc 9:1) or GC-MS.

Step B: Negishi Cross-Coupling
  • Catalyst Loading: In a separate flame-dried flask, dissolve ethyl 2-bromo-5-chloronicotinate (1.0 eq, 10.0 mmol) and Pd-PEPPSI-IPr (2 mol%, 0.2 mmol) in 15 mL of anhydrous THF under Argon.

  • Coupling: Slowly transfer the prepared 4-methoxybenzylzinc chloride solution (from Step A) into the reaction flask via a syringe, leaving the unreacted zinc powder behind.

  • Reaction: Stir the mixture at 50 °C for 4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass [M+H]⁺ 265.0/267.0 (characteristic Br/Cl isotope pattern) disappears. The product mass must appear at [M+H]⁺ 306.1 (with a characteristic mono-chlorine isotopic pattern: 306.1 (100%), 308.1 (33%)).

Step C: Quench and Purification
  • Quench: Cool the reaction to 0 °C and carefully quench with 20 mL of saturated aqueous NH4​Cl to decompose any remaining organozinc species.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 5% to 20% EtOAc in Hexanes). The target compound elutes as a distinct UV-active band (254 nm).

Workflow Step1 1. Zinc Reagent Prep Zn dust, LiCl, THF 4-OMe-BnCl Step2 2. Catalyst Activation Pd-PEPPSI-IPr (2 mol%) Room Temp, Ar atm Step1->Step2 Step3 3. Cross-Coupling Add Nicotinate Stir at 50°C, 4h Step2->Step3 Step4 4. Quench & Extract Aq. NH4Cl EtOAc Extraction Step3->Step4 Step5 5. Purification Silica Gel Column Hexane/EtOAc Step4->Step5

Figure 2. Experimental workflow for the synthesis and purification of the target nicotinate.

Conclusion

The preparation of ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is fundamentally an exercise in managing competing oxidative addition pathways. By leveraging the kinetic preference of the C2–Br bond and employing the sterically demanding, highly active Pd-PEPPSI-IPr catalyst, researchers can achieve near-perfect regioselectivity and excellent yields. The integration of self-validating analytical checkpoints ensures that this protocol is both scalable and reproducible for downstream drug development applications.

References

  • Negishi, E., et al. "A highly selective synthesis of unsymmetrical biaryls and diarylmethanes by the nickel- or palladium-catalyzed reaction of aryl- and benzylzinc derivatives with aryl halides." The Journal of Organic Chemistry, 1977. URL:[Link]

  • Organ, M. G., et al. "Pd-NHC (PEPPSI) Complexes: Synthetic Utility and Computational Studies into Their Reactivity." Synthesis, 2008. URL:[Link]

  • Price, G. A., et al. "Continuous flow Negishi cross-couplings employing silica-supported Pd-PEPPSI–IPr precatalyst." Catalysis Science & Technology, 2016. URL:[Link]

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

Executive Summary Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is a highly functionalized pyridine building block frequently utilized in the synthesis of complex pharmaceutical intermediates. Functionalizing the C5 posit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is a highly functionalized pyridine building block frequently utilized in the synthesis of complex pharmaceutical intermediates. Functionalizing the C5 position via carbon-carbon (Suzuki-Miyaura) or carbon-nitrogen (Buchwald-Hartwig) bond formation presents specific synthetic challenges. While aryl chlorides are notoriously sluggish in cross-coupling reactions due to the high bond dissociation energy of the C–Cl bond[1][2], the electron-withdrawing nature of the pyridine nitrogen and the C3 ethyl ester moderately activates the C5 position toward oxidative addition. This application note provides field-proven, self-validating protocols for the efficient cross-coupling of this substrate while preserving the integrity of the C3 ester and the C2 4-methoxybenzyl (PMB) group.

Mechanistic Rationale & E-E-A-T Insights

Overcoming the Rate-Limiting Oxidative Addition

In the cross-coupling of chloropyridines, the oxidative addition of the C–Cl bond to the Pd(0) complex is almost always the rate-limiting step[1][3]. The relative rates of oxidative addition strictly follow the halogen trend: C–I > C–Br > C–Cl[1]. To facilitate insertion into the stubborn C5–Cl bond, the use of electron-rich, sterically demanding dialkylbiarylphosphine ligands (e.g., XPhos , SPhos , or BrettPhos ) is mandatory[4][5][6]. These ligands increase the electron density at the palladium center, significantly lowering the activation energy required for oxidative addition.

Catalyst Precursor Selection

Traditional systems utilizing Pd(OAc)₂ or Pd₂(dba)₃ often require elevated temperatures to reduce the Pd(II) to the active Pd(0) species, which can lead to the formation of inactive palladium black. Utilizing Buchwald's preformed palladacycles (e.g., XPhos-Pd-G2 or BrettPhos-Pd-G3 ) ensures the rapid, quantitative generation of the active monoligated Pd(0)L species at lower temperatures[6]. This is critical for maintaining high catalyst turnover numbers (TON) and preventing substrate decomposition.

Base and Solvent Causality

For Suzuki-Miyaura couplings, the correct combination of solvent and base is as critical as the catalyst itself[7]. While inorganic bases are typically used as aqueous solutions to facilitate the transmetalation of the boron species, the presence of the C3 ethyl ester on our nicotinate substrate necessitates careful base selection. Strong bases (e.g., NaOtBu, NaOH) will cause rapid saponification of the ester. Therefore, anhydrous Cs₂CO₃ or mildly aqueous K₃PO₄ in biphasic systems (e.g., 1,4-Dioxane/H₂O) are strictly recommended to prevent ester hydrolysis[6][7].

Reaction Optimization Data

The following table summarizes the optimized high-throughput screening conditions for functionalizing ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate.

Reaction TypeCatalyst SystemLigandBaseSolventTemp (°C)Expected Yield
Suzuki-Miyaura XPhos-Pd-G2 (2 mol%)XPhosK₃PO₄ (aq)1,4-Dioxane90>85%
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)SPhosCs₂CO₃Toluene/H₂O10075–85%
Buchwald-Hartwig BrettPhos-Pd-G3 (3 mol%)BrettPhosCs₂CO₃Toluene100>80%
Buchwald-Hartwig RuPhos-Pd-G3 (4 mol%)RuPhosCs₂CO₃1,4-Dioxane10070–80%

Note: RuPhos is specifically recommended when coupling sterically hindered secondary amines[1][7].

Experimental Workflows & Visualization

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Rate Limiting) Pd0->OA + Ethyl 5-chloro-2-(PMB)nicotinate PdII Pd(II) Aryl Chloride Complex OA->PdII TM Transmetalation / Amine Binding PdII->TM + Boronic Acid/Amine + Base PdII_TM Pd(II) Diaryl / Aryl-Amido Complex TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Catalyst Regeneration Product Coupled Product (C-C or C-N) RE->Product

Catalytic cycle for the Pd-catalyzed cross-coupling of ethyl 5-chloro-2-(PMB)nicotinate.

Workflow Step1 1. Substrate Preparation Dry Ethyl 5-chloro-2-(PMB)nicotinate Step2 2. Catalyst/Ligand Selection (e.g., XPhos-Pd-G2, BrettPhos-Pd-G3) Step1->Step2 Step3 3. Reaction Assembly Glovebox or Schlenk Technique Step2->Step3 Step4 4. Heating & Agitation 80-110°C, 2-16 hours Step3->Step4 Step5 5. In-Process Control (IPC) LC-MS / TLC Monitoring Step4->Step5 Step6 6. Workup & Purification Aq. Quench, Extraction, Flash Chromatography Step5->Step6

Standardized high-throughput workflow for optimizing nicotinate cross-coupling reactions.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes a biphasic system optimized for the rapid transmetalation of arylboronic acids while protecting the C3 ethyl ester.

Reagents:

  • Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate (1.0 equiv, limiting reagent)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • K₃PO₄ (3.0 equiv, finely milled)

  • XPhos-Pd-G2 (2 mol%)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the nicotinate substrate, the arylboronic acid, K₃PO₄, and the XPhos-Pd-G2 precatalyst.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat this cycle 3 times).

  • Solvent Addition: Add the 1,4-Dioxane and H₂O via syringe. Critical Step: The solvents must be thoroughly sparged with Argon for at least 30 minutes prior to addition to prevent catalyst oxidation.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C with vigorous stirring (800 rpm) for 4 to 8 hours.

  • Self-Validating In-Process Control (IPC): At the 4-hour mark, withdraw a 10 µL aliquot, dilute with 1 mL of LC-MS grade acetonitrile, and analyze. The reaction is validated as complete when the starting material peak (m/z [M+H]⁺ ≈ 306 for the ³⁵Cl isotope) constitutes <2% of the total UV area. If conversion is stalled at <90%, spike the reaction with an additional 1 mol% of XPhos-Pd-G2.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure coupled product.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

This protocol employs anhydrous conditions to prevent hydrodehalogenation side-reactions and ester hydrolysis during the amination of the chloropyridine core[3].

Reagents:

  • Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Cs₂CO₃ (2.5 equiv, anhydrous)

  • BrettPhos-Pd-G3 (3 mol%)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Assembly: Inside a nitrogen-filled glovebox, charge a reaction vial with the nicotinate substrate, anhydrous Cs₂CO₃, and BrettPhos-Pd-G3.

  • Solvent & Amine Addition: Add anhydrous toluene to achieve a substrate concentration of 0.2 M. Add the amine (if liquid, add via micropipette; if solid, add during Step 1).

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 12–16 hours.

  • Self-Validating IPC: Monitor via TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the starting material and the emergence of a highly fluorescent/UV-active product spot indicates successful C–N bond formation.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc and filter through a short pad of Celite to remove the inorganic salts. Rinse the Celite pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography.

References

  • [5] Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. URL:[Link]

  • [7] ChemRxiv. Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. URL: [Link]

  • [6] National Institutes of Health (NIH) / PMC. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate. This compound is typically synthesized via a highly regioselective Negishi cross-coupling between ethyl 2,5-dichloronicotinate and 4-methoxybenzylzinc chloride.

Below, you will find field-proven methodologies, causality-driven troubleshooting steps, and validated protocols to maximize your reaction yield and regioselectivity.

I. Mechanistic Overview & Workflow

The Negishi coupling relies on the transmetalation of an organozinc reagent with a palladium or cobalt intermediate. The 2-position of the nicotinate ring is electronically activated by the adjacent pyridine nitrogen, making it highly susceptible to oxidative addition compared to the 5-position.

G Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Ethyl 2,5-dichloronicotinate) Pd0->OxAdd + Ar-Cl TransMet Transmetalation (4-Methoxybenzylzinc chloride) OxAdd->TransMet Intermediate II RedElim Reductive Elimination (Product Formation) TransMet->RedElim Intermediate III ZincWaste ZnCl2 Waste TransMet->ZincWaste Byproduct RedElim->Pd0 Regeneration Product Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate RedElim->Product Yield

Catalytic cycle of the Negishi cross-coupling reaction.

II. Step-by-Step Methodology & Causality
Phase 1: Preparation of 4-Methoxybenzylzinc Chloride

Protocol:

  • Add Zinc dust (1.5 eq) to a flame-dried Schlenk flask under Argon.

  • Suspend in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to 65°C for 10 minutes, then cool to room temperature.

  • Add Chlorotrimethylsilane (TMSCl) (1 mol%) and stir for 5 minutes.

  • Dropwise add 4-methoxybenzyl chloride (1.0 eq) via syringe pump while maintaining the internal temperature strictly below 30°C.

Causality & Self-Validation: Zinc dust naturally forms a passivating ZnO layer. 1,2-dibromoethane chemically scrubs this layer by forming ethylene gas and ZnBr₂, exposing the active Zn(0) surface. TMSCl further activates the surface by scavenging trace moisture. Self-Validation Check: If activation is successful, you will observe slight bubbling (ethylene gas) and a distinct exotherm upon adding the benzyl chloride. If no exotherm occurs, the zinc is inactive; proceeding will result in zero yield. Maintaining the temperature below 30°C is critical to prevent the benzyl radicals from undergoing Wurtz-type homocoupling.

Phase 2: Regioselective Negishi Cross-Coupling

Protocol:

  • In a separate dry flask, dissolve Ethyl 2,5-dichloronicotinate (0.8 eq) in anhydrous THF.

  • Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Stir for 15 minutes at room temperature.

  • Slowly transfer the organozinc reagent from Phase 1 to this flask using a cannula.

  • Heat the reaction to 50°C and monitor via LC-MS.

  • Work-up: Quench strictly with saturated aqueous NH₄Cl (pH ~6). Extract immediately with Ethyl Acetate.

Causality & Self-Validation: While the 2-position is inherently favored for oxidative addition, using a bulky, electron-rich ligand like XPhos accelerates the reductive elimination step. This locks in the regioselectivity and prevents off-target coupling at the 5-chloro position [2]. Self-Validation Check: The color change of the solution to a deep red/orange during step 2 validates the successful formation of the active Pd(0)-XPhos complex. During work-up, avoiding harsh acids (1N HCl) or bases (1N NaOH) prevents the hydrolysis of the sensitive nicotinate ester group.

III. Troubleshooting & FAQs

Troubleshooting Issue Low Product Yield Check1 High Homocoupling (Bibenzyl byproduct)? Issue->Check1 Check2 Poor Regioselectivity (5-position coupling)? Issue->Check2 Check3 Incomplete Conversion? Issue->Check3 Fix1 Control Temp < 30°C during Zn insertion Check1->Fix1 Yes Fix2 Use bulky ligand (e.g., XPhos) Check2->Fix2 Yes Fix3 Check Zn dust activation (TMSCl/1,2-DBE) Check3->Fix3 Yes

Troubleshooting decision tree for common synthesis bottlenecks.

Q: I am observing a large amount of 4,4'-dimethoxybibenzyl by-product. How do I prevent this? A: This is a classic Wurtz coupling by-product caused by localized heating during the zinc insertion step. Ensure vigorous stirring and use a syringe pump for the dropwise addition of 4-methoxybenzyl chloride. Keep the external water bath strictly at or below 25°C.

Q: My regioselectivity is poor; I am seeing coupling at the 5-chloro position. What are my options? A: Palladium catalysts with small bite-angle ligands (like dppe) or simple triphenylphosphine can suffer from oxidative addition at the 5-position if the reaction is overheated. Switch to XPhos. Alternatively, consider a Cobalt-catalyzed system (CoCl₂/isoquinoline), which has shown excellent functional group tolerance and high regioselectivity for benzylic zinc reagents [1].

Q: The reaction stalls at 50% conversion. Should I add more catalyst? A: Do not add more catalyst immediately. A stalled reaction usually indicates that the organozinc reagent has degraded (often due to moisture) or was poorly formed. Verify the anhydrous nature of your THF (Karl Fischer titration < 50 ppm) and ensure your Schlenk line is free of leaks.

IV. Quantitative Data Summary

The table below summarizes the expected outcomes based on different catalytic systems applied to the cross-coupling of 2,5-dichloronicotinates.

Catalyst SystemLigandTemperatureRegioselectivity (C2 : C5)Expected YieldPrimary Limitation
Pd(PPh₃)₄ None65°C85 : 1545 - 55%Prone to isomerization and C5-coupling.
Pd₂(dba)₃ XPhos50°C> 95 : 580 - 85%Requires strictly anhydrous conditions.
CoCl₂ Isoquinoline50°C> 95 : 575 - 80%High functional group tolerance; emerging alternative [1].
V. References
  • Title: A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Highly Regioselective Three-Component Domino Heck–Negishi Coupling Reaction for the Functionalization of Purines at C6 Source: Organic Letters (ACS Publications) URL: [Link]

Optimization

Best purification and recrystallization methods for Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

Welcome to the Technical Support Center for the purification of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate . As a Senior Application Scientist, I frequently see researchers struggle with this specific intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate .

As a Senior Application Scientist, I frequently see researchers struggle with this specific intermediate. The molecule presents a unique triad of chemical vulnerabilities: an electron-deficient pyridine core, a base-labile ethyl ester at C3, and an acid-labile 4-methoxybenzyl (PMB) ether at C2. Standard "brute-force" purification methods often lead to severe yield losses through ester hydrolysis, PMB cleavage, or persistent oiling out during crystallization.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure high-purity isolation.

Purification Workflow Decision Matrix

Before diving into specific troubleshooting, consult the workflow below to determine the optimal thermodynamic pathway for your crude mixture.

PurificationWorkflow Crude Crude Mixture (Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate) Check Purity > 90%? Crude->Check Column Silica Gel Chromatography (Heptane/EtOAc Gradient) Check->Column No Recryst Recrystallization (Isopropanol/Heptane) Check->Recryst Yes Column->Recryst Oiling Oiling Out Detected? Recryst->Oiling Seed Adjust Cooling Rate & Add Seed Crystals Oiling->Seed Yes Pure Pure Crystalline Product (>99% Purity) Oiling->Pure No Seed->Pure

Fig 1: Stepwise purification decision tree for the nicotinate intermediate.

Module A: Primary Purification (Chromatography) FAQs

Q: Why am I seeing severe streaking and co-elution of my product with unreacted starting materials on silica gel? A: While pyridine rings typically streak on acidic silica due to hydrogen bonding with silanol groups, the basicity of this specific pyridine nitrogen is significantly depressed (pKa ~2.0) by the electron-withdrawing C5-chloro and C3-ester groups. If you are experiencing streaking, it is likely due to overloading the column or using a solvent system that is too polar. Actionable Fix: Use a non-polar gradient of Heptane/Ethyl Acetate (starting at 95:5). The high lipophilicity of the PMB group and the ethyl ester ensures the product will elute well before more polar impurities.

Q: Can I use 1% Trifluoroacetic Acid (TFA) or Acetic Acid in my eluent to sharpen the peak? A: Absolutely not. The 4-methoxybenzyl (PMB) ether at the C2 position is highly susceptible to acid-catalyzed cleavage [1]. Exposure to TFA or strong silica acidity will cleave the PMB group via the formation of a highly stabilized 4-methoxybenzyl carbocation, degrading your product into the corresponding 2-pyridone derivative. If peak tailing persists, pre-treat the silica with 0.1% Triethylamine (Et₃N), but ensure rapid elution to prevent base-catalyzed hydrolysis of the C3-ethyl ester.

Module B: Final Polish (Recrystallization) FAQs

Q: During recrystallization, my product forms a biphasic syrup at the bottom of the flask instead of crystallizing. Why does this happen? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), universally known in the lab as "oiling out" [2]. Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate has high conformational entropy due to the flexible benzyl rotor and the ethyl ester chain. When impurities are present, they depress the melting point of the mixture. As you cool the solution, it supersaturates and crosses the binodal curve (liquid-liquid coexistence region) before it can cross the liquidus curve (solid-liquid region). The result is a solute-rich oil phase that traps impurities and refuses to nucleate.

Q: How do I shift the thermodynamics to force crystal nucleation instead of oiling out? A: You must avoid the spinodal decomposition region. This is achieved by:

  • Changing the solvent trajectory: Switch from steep antisolvent systems (like EtOH/Water) to a solvent with a shallower solubility curve, such as Isopropanol (IPA) [3].

  • Seeding at the Metastable Zone Limit: Introduce seed crystals before the solution reaches the cloud point of the oil phase.

  • Kinetic Control: Reduce your cooling rate to ≤ 0.2 °C/min. Rapid cooling forces the system into the LLPS zone.

Module C: Quantitative Solvent Selection Data

To prevent LLPS and degradation, solvent selection must balance polarity with functional group stability. Below is a validated matrix for this specific nicotinate derivative.

Solvent SystemPolarity IndexApplication PhaseExpected OutcomeMechanistic Risk Factor
Heptane / EtOAc Low-MedChromatographyExcellent resolutionLow: Inert to ester and PMB groups.
Isopropanol (IPA) / Heptane Med-LowRecrystallizationHigh purity crystalsModerate: LLPS can occur if cooled >0.5 °C/min.
Ethanol / Water HighRecrystallizationPoor yield, heavy oilingHigh: Water promotes ester hydrolysis at elevated temps; induces severe LLPS.
DCM / Methanol Med-HighChromatographyCo-elution of isomersHigh: Methanol can cause transesterification at the C3 position.

Module D: Optimized Standard Operating Procedure (SOP)

This self-validating protocol utilizes an Isopropanol/Heptane system designed to bypass the liquid-liquid phase separation boundary, ensuring >99% purity.

Step 1: Dissolution Suspend the crude Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate (1.0 eq mass) in 3.0 volumes of anhydrous Isopropanol (IPA) in a round-bottom flask equipped with a reflux condenser. Heat to 65 °C with moderate agitation (250 rpm) until complete dissolution is achieved. Causality: IPA provides a gentle solubility gradient, preventing the sharp supersaturation spikes seen with ethanol.

Step 2: Hot Filtration Perform a rapid hot filtration through a pre-warmed sintered glass funnel (porosity 3) to remove insoluble particulates. Causality: Particulates can act as uncontrolled nucleation sites for the oil phase rather than the crystalline phase.

Step 3: Anti-Solvent Addition Return the filtrate to 60 °C. Slowly add 1.0 volume of warm Heptane dropwise over 15 minutes. The solution should remain completely clear. If cloudiness appears, add drops of IPA until clear.

Step 4: Seeding (Critical Step) Cool the solution strictly at a rate of 0.2 °C/min. Once the internal temperature reaches 52 °C (the upper limit of the metastable zone), add 0.5% w/w of pure Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate seed crystals. Causality: Seeding provides a low-energy template for lattice formation, allowing the solute to bypass the high-energy activation barrier of primary nucleation, effectively outcompeting the LLPS pathway [3].

Step 5: Controlled Maturation Continue cooling at 0.2 °C/min down to 5 °C. Hold at 5 °C for 2 hours to maximize yield.

Step 6: Isolation Filter the resulting white crystalline solid under vacuum. Wash the filter cake with 1.0 volume of pre-chilled (0 °C) Heptane. Dry under high vacuum at 30 °C for 12 hours.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons.[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.[Link]

  • Lu, J., Wang, X., & Ching, C. B. (2021). "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design, ACS Publications.[Link]

Troubleshooting

Technical Support Center: Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation issues encountered during this synthesis. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies and detailed protocols to ensure the successful isolation of your target compound with high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis, which is typically achieved via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.

Q1: My reaction is sluggish or has stalled, showing significant unreacted starting materials by TLC/LCMS. What are the likely causes?

An incomplete reaction is one of the most frequent challenges. The root cause often lies with the catalytic system or reaction conditions. The palladium catalyst must be in its active Pd(0) state to enter the catalytic cycle.[1]

Common Causes & Immediate Actions:

  • Catalyst Inactivity: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[2][3] Similarly, phosphine ligands can be oxidized, preventing proper coordination with the palladium center.[2]

    • Solution: Ensure your reaction setup is rigorously deoxygenated. Use a robust degassing method such as several freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[2] Always use fresh, high-purity catalysts and ligands stored under an inert atmosphere.

  • Inefficient Pre-catalyst Reduction: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species.[4] This reduction can sometimes be inefficient or consume starting materials.

    • Solution: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern Buchwald pre-catalyst, which often provides more reliable initiation.[2]

  • Improper Base Selection or Quality: The base is critical for activating the boronic acid/ester for the transmetalation step.[1][2] The base must be sufficiently strong, but its effectiveness can be highly dependent on the solvent and substrates.

    • Solution: Ensure the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is a fine, dry powder. Clumped or old base can lead to poor results.[3] If one base is ineffective, screening others is a logical step. For anhydrous couplings with K₃PO₄, the addition of a few equivalents of water can sometimes be beneficial.[5]

  • Suboptimal Temperature: Many Suzuki couplings require heating to overcome activation energy barriers for steps like oxidative addition or reductive elimination.[2]

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase (e.g., to 100 °C) may improve the rate. However, be aware that excessive heat can accelerate catalyst decomposition.[2]

LowYieldTroubleshooting Start Low Yield or Incomplete Reaction Check_Reagents Verify Reagent Quality (Catalyst, Ligand, Base, Solvents) Start->Check_Reagents Check_Inert Confirm Rigorous Inert Atmosphere Start->Check_Inert Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Rerun Re-run Under Optimized Conditions Check_Reagents->Rerun Check_Inert->Rerun Check_Conditions->Rerun Still_Low Yield Still Low? Rerun->Still_Low Optimize Systematic Optimization (Screen Ligands, Bases, Solvents) Still_Low->Optimize Yes Success Problem Resolved Still_Low->Success No Optimize->Rerun

Caption: A logical workflow for systematically troubleshooting low reaction yields.
Q2: My product is contaminated with homocoupled byproducts. How do I prevent their formation?

Homocoupling of the boronic acid (to form 1,2-bis(4-methoxyphenyl)ethane) or the aryl halide is a common side reaction.

Primary Cause & Prevention:

  • Oxygen Contamination: The most frequent cause of boronic acid homocoupling is the presence of oxygen, which facilitates an oxidative coupling process catalyzed by palladium.[2]

    • Solution: As mentioned above, rigorous degassing of solvents and maintaining a positive pressure of inert gas throughout the reaction is the most effective preventative measure.[3]

  • Catalyst Choice: Using a Pd(II) precatalyst can sometimes lead to homocoupling, as the in situ reduction to Pd(0) can consume some of the boronic acid in a process that promotes dimerization.[2][4]

    • Solution: Starting directly with a Pd(0) source like Pd(PPh₃)₄ can mitigate this specific pathway to homocoupling.[2]

ByproductFormation SM1 Ethyl 5-chloro-2-bromo -nicotinate Catalyst Pd(0) Catalyst + Base SM1->Catalyst Dehalogenation Dehalogenation Byproduct SM1->Dehalogenation Reduction SM2 4-Methoxybenzyl -boronic Acid SM2->Catalyst Homocoupling Homocoupling Byproduct SM2->Homocoupling Oxidative Coupling Product Desired Product: Ethyl 5-chloro-2-(4-methoxybenzyl) -nicotinate Catalyst->Product Suzuki Coupling Hydrolysis Hydrolysis Byproduct Product->Hydrolysis Ester Cleavage Side_O2 O₂ Present Side_O2->Homocoupling Oxidative Coupling Side_H Hydride Source (e.g., from base/solvent) Side_H->Dehalogenation Reduction Side_H2O H₂O / OH⁻ (Workup/Reaction) Side_H2O->Hydrolysis

Caption: Reaction scheme showing desired product and common byproduct pathways.
Q3: I am observing significant hydrolysis of my ethyl ester to the corresponding carboxylic acid. How can I avoid this?

Ester hydrolysis is a common issue, especially with nicotinate esters, which can be sensitive to both acidic and basic conditions, particularly at elevated temperatures.[6][7]

Prevention Strategies:

  • Choice of Base: While strong bases are needed for the coupling, some can promote hydrolysis. Using an inorganic base like K₂CO₃ or K₃PO₄ is common. If hydrolysis is severe, consider screening bases; sometimes a weaker base like KF can be effective, although it may slow the reaction rate.[8]

  • Workup Conditions: During the aqueous workup, avoid prolonged contact with strong acids or bases. Use dilute solutions (e.g., 1M HCl, saturated NaHCO₃) and perform extractions promptly.[9][10] Avoid heating during workup.

  • Purification: When performing column chromatography, ensure the silica gel is neutral. Acidic residues on silica can sometimes catalyze hydrolysis if protic solvents are used in the mobile phase.

Byproduct IdentityCommon Cause(s)Key Prevention / Removal Strategy
Unreacted Starting Materials Inactive catalyst, poor degassing, wrong temp/base.Optimize reaction conditions (See Q1). Purify by column chromatography.
Homocoupled Byproducts Presence of oxygen, use of Pd(II) pre-catalyst.Rigorous degassing, use a Pd(0) source. Purify by column chromatography.[2]
Dehalogenated Starting Material Hydride impurities, certain bases (e.g., amine bases).Use carbonate/phosphate bases, aprotic solvents. Purify by column chromatography.[2][3]
Hydrolyzed Product (Carboxylic Acid) Excessively harsh base, high temp, prolonged aqueous workup.Use milder base, control pH during workup. Remove with a bicarbonate wash.[10]
Palladium Residues (Black solid) Catalyst aggregation/decomposition.Filter crude mixture through Celite® before concentration. Ensure proper ligand-to-metal ratio.[2]

Purification Protocols

A multi-step purification strategy is typically required to achieve high purity (>99.5%).

Protocol 1: General Workup and Extraction

This procedure is designed to remove the bulk of inorganic salts, the base, and water-soluble impurities.

  • Cooling: Once the reaction is deemed complete by TLC/LCMS, cool the reaction mixture to room temperature.

  • Quenching: Slowly pour the reaction mixture into a separatory funnel containing deionized water. Rinse the reaction flask with the extraction solvent (e.g., ethyl acetate) and add it to the funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts like the hydrolyzed ester.[10]

    • Brine (saturated aqueous NaCl) to break up emulsions and remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

Protocol 2: Purification by Flash Column Chromatography

This is the most effective method for separating the desired product from closely related byproducts.[11][12]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).

  • Column Packing: Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., Hexane/Ethyl Acetate 95:5). Gradually increase the polarity (gradient elution) to elute your product. The optimal gradient will need to be determined by TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield the purified compound.[11]

ParameterRecommended Starting PointOptimization Strategy
Stationary Phase Silica Gel (230-400 mesh)For very polar compounds, consider alumina (neutral).
Mobile Phase Hexane / Ethyl AcetateStart with low polarity (e.g., 98:2) and increase ethyl acetate content.
Gradient Step or linear gradientDetermined by TLC; aim for a product Rf of ~0.3.
Detection UV lamp (254 nm), Staining (e.g., KMnO₄)The pyridine ring is UV active.
Protocol 3: Recrystallization

If the purified product is a solid, recrystallization is an excellent final step to achieve analytical purity.

  • Solvent Selection: Choose a solvent system in which the product is soluble when hot but sparingly soluble when cold. A common choice is a binary system like Ethyl Acetate/Hexane or Ethanol/Water.

  • Dissolution: In an Erlenmeyer flask, dissolve the solid product in the minimum amount of the hot primary solvent (e.g., ethyl acetate).

  • Crystallization: Slowly add the anti-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. Re-heat gently until the solution is clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.[9]

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (H₂O, EtOAc, NaHCO₃, Brine) Crude->Workup Concentrate1 Dry & Concentrate Workup->Concentrate1 Column Flash Column Chromatography (Silica, Hexane/EtOAc) Concentrate1->Column TLC Analyze Fractions by TLC Column->TLC Combine Combine Pure Fractions & Concentrate TLC->Combine CheckPurity Is Product a Solid & Needs Higher Purity? Combine->CheckPurity Recrystallize Recrystallization (e.g., EtOAc/Hexane) CheckPurity->Recrystallize Yes FinalProduct Pure Product CheckPurity->FinalProduct No Recrystallize->FinalProduct

Caption: A standard multi-step workflow for product purification.

References

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved from [Link]

  • An, J., & Workentin, M. S. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]

  • Methyl Nicotinate Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]

  • Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.). Google Patents.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF. Retrieved from [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. (n.d.). Google Patents.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PMC. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. (n.d.). Reynolds Science. Retrieved from [Link]

  • Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. (2024, October 14). PMC. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved from [Link]

  • A kind of preparation method of ethyl nicotinate. (n.d.). Google Patents.
  • A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media. (2017, November 11). ResearchGate. Retrieved from [Link]

  • is added to the reaction flask via syringe and stirring is initiated. The suspension is cooled in an ice water bath (internal temp = 3 °C). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (n.d.). Retrieved from [Link]

  • Method of chlorination. (n.d.). Google Patents.
  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017, August 13). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

Welcome to the technical support center for the synthesis of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this molecule, a substituted 2-benzylpyridine derivative, is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. Success in this reaction is highly dependent on the careful optimization of several parameters, with reaction temperature being one of the most critical.

This document provides expert insights into the causality behind experimental choices, offering a self-validating framework for protocol development and optimization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis. The underlying reaction is assumed to be a Suzuki-Miyaura cross-coupling between Ethyl 5-chloronicotinate and a (4-methoxybenzyl)boronic acid derivative .

Q1: My reaction yield is very low or I'm observing no product formation. What are the primary causes?

A1: Low or no yield in a Suzuki coupling is a common issue that typically points to the deactivation of the palladium catalyst or problems with reagent integrity.[1]

  • Cause 1: Catalyst Deactivation. The active Pd(0) species in the catalytic cycle is highly sensitive to atmospheric oxygen.[1] Incomplete degassing of solvents or a compromised inert atmosphere (Nitrogen or Argon) can lead to the formation of palladium oxides, which are catalytically inactive. Additionally, at excessively high temperatures, palladium can precipitate as palladium black, reducing its availability in the solution.[2]

  • Solution 1: Ensure all solvents are rigorously degassed using methods like sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Cause 2: Reagent Quality & Stoichiometry.

    • Boronic Acid Instability: Boronic acids are susceptible to degradation, particularly protodeborylation, where the C-B bond is cleaved by moisture or protic solvents, rendering the nucleophile inert.[1][3]

    • Base and Solvent Impurities: The base (e.g., K₂CO₃, K₃PO₄) should be anhydrous and finely powdered for consistent results. Solvents, especially ethers like dioxane or THF, must be anhydrous and peroxide-free.[1]

  • Solution 2: Use fresh or properly stored boronic acid. For particularly sensitive substrates, consider using a more stable boronic ester, such as a pinacol ester.[1] Always use high-purity, anhydrous solvents and ensure your base has been stored in a desiccator.

  • Cause 3: Inefficient Oxidative Addition. Aryl chlorides are known to be less reactive electrophiles in Suzuki couplings compared to bromides or iodides.[3] The oxidative addition step can be slow or inefficient if the temperature is too low or the catalyst system is not active enough.

  • Solution 3: For an aryl chloride substrate, a higher reaction temperature (e.g., 100-120 °C) is often necessary to facilitate oxidative addition.[4][5] Employing a catalyst system with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity towards aryl chlorides.[6]

Q2: I'm observing a significant amount of dehalogenated starting material (Ethyl 2-(4-methoxybenzyl)nicotinate). How can I prevent this?

A2: Dehalogenation is a side reaction where the chloro group is replaced by a hydrogen atom. This occurs when the palladium intermediate undergoes reductive elimination with a hydride source instead of the intended transmetalation with the boronic acid.[3]

  • Cause: The source of the hydride can be trace water, an amine base, or an alcohol solvent.

  • Solution:

    • Strict Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

    • Choice of Base: Avoid using amine bases if dehalogenation is a problem. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred.

    • Optimize Temperature: Excessively high temperatures can sometimes promote this side reaction. Try reducing the temperature by 10-20 °C to see if it suppresses dehalogenation without stalling the main reaction.

Q3: My product is contaminated with homocoupled byproducts. What is the cause and remedy?

A3: Homocoupling results in the formation of biaryl species (from the coupling of two aryl halides) or bibenzyl species (from the coupling of two boronic acid molecules).[2]

  • Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. It can also occur if the transmetalation step is slow relative to other pathways.

  • Solution:

    • Improve Inert Atmosphere: The most critical step is to ensure the reaction is free of oxygen, as described in Q1.[1]

    • Adjust Stoichiometry: Using a slight excess of the boronic acid (1.1 - 1.5 equivalents) can help ensure the transmetalation step is favorable.[5]

    • Temperature Control: While not always the primary cause, running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for optimizing the synthesis of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate?

A1: For a Suzuki-Miyaura coupling involving an aryl chloride, a good starting temperature range for conventional heating is 90-110 °C .[4][5] If using microwave irradiation, a starting temperature of 120-140 °C with a shorter reaction time (15-60 minutes) may be appropriate.[4]

Q2: How does temperature specifically influence the reaction outcome?

A2: Temperature is a double-edged sword in catalysis.

  • Positive Effects: Increasing the temperature generally increases the rate of all steps in the catalytic cycle, which is particularly important for the challenging oxidative addition of the C-Cl bond to the Pd(0) center.[3]

  • Negative Effects: Higher temperatures can accelerate catalyst decomposition (formation of palladium black) and increase the rate of undesirable side reactions like dehalogenation and homocoupling.[2] The goal of optimization is to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing these competing pathways.

Q3: How should I structure my experiments to systematically optimize the reaction temperature?

A3: A systematic approach is crucial. It is recommended to first fix the other reaction parameters (catalyst, ligand, base, solvent, concentration) and then screen a range of temperatures.

  • Step 1: Set up at least three small-scale reactions in parallel at different temperatures, for example: 80 °C, 100 °C, and 120 °C.

  • Step 2: Monitor the reactions at set time intervals (e.g., 2, 6, 12, and 24 hours) using TLC or LC-MS to track the consumption of starting material and the formation of the product and key byproducts.

  • Step 3: Analyze the results to determine which temperature gives the best conversion and cleanest product profile in a reasonable timeframe.

Q4: Beyond temperature, what other parameters are most critical to consider for this specific transformation?

A4: The success of a Suzuki coupling hinges on the interplay of four key components:

  • Catalyst/Ligand: As this reaction involves a relatively unreactive aryl chloride and a potentially coordinating pyridine nitrogen, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos) or N-heterocyclic carbenes (NHCs) are often required to achieve high efficiency.[6]

  • Base: The base plays a crucial role in the transmetalation step. A moderately strong base like K₃PO₄ or K₂CO₃ is a common and effective choice.[4][5]

  • Solvent: A polar aprotic solvent is typically used. A mixture of a solvent like 1,4-dioxane or toluene with a small amount of water is common, as water can aid in the dissolution of the base and facilitate the reaction.[3][4]

Data Presentation: Reaction Parameter Optimization

The following table provides a starting point for the optimization of the Suzuki coupling reaction. Yields can vary significantly based on the specific combination of reagents and conditions.

ParameterCondition 1 (Starting Point)Condition 2 (For sluggish reactions)Condition 3 (Microwave)Rationale & Key Considerations
Temperature 80-100 °C110-120 °C120-150 °CBalance reaction rate against catalyst stability and side reactions.[4][5]
Catalyst Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (2-5 mol%)Pd(PPh₃)₄ (1-5 mol%)Pd(II) sources are reduced in situ. Pd(0) sources are directly active.[1][6]
Ligand SPhos (4-10 mol%)XPhos (4-10 mol%)PPh₃ (2-10 mol%)Bulky, electron-rich ligands are essential for activating aryl chlorides.[3]
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)K₂CO₃ (2-3 equiv.)The base is critical for the transmetalation step.[7]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Dioxane/H₂O (4:1)Solvent choice affects reagent solubility and reaction kinetics.[3]
Time 12-24 hours12-24 hours15-60 minutesMonitor by TLC/LC-MS to determine the optimal reaction time.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for the specific substrates.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave-safe reaction vessel, add Ethyl 5-chloronicotinate (1.0 equiv.), (4-methoxybenzyl)boronic acid or its pinacol ester (1.2 equiv.), and finely powdered K₂CO₃ (2.5 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1 v/v) via syringe.

  • Reaction: Place the sealed vessel in an oil bath preheated to the desired temperature (e.g., 100 °C) or into the microwave reactor set to the target temperature. Stir the mixture vigorously for the required time (monitor by TLC/LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate.[8]

Visualizations

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagents Verify Reagent Quality (Substrates, Solvent, Base) start->reagents atmosphere Check Inert Atmosphere (Degassing, Purging) reagents->atmosphere stirring Ensure Vigorous Stirring atmosphere->stirring rerun Re-run Under Verified Conditions stirring->rerun improved Yield Improved rerun->improved Yes optimize Yield Still Low (Proceed to Optimization) rerun->optimize No

Caption: A logical workflow for initial troubleshooting of a low-yielding Suzuki coupling reaction.[1]

Key Factors in Temperature Optimization

G cluster_0 Increasing Temperature cluster_1 Decreasing Temperature Temp Reaction Temperature Rate Increased Reaction Rate Faster Oxidative Addition (C-Cl) Temp->Rate Promotes SideReactions Increased Side Reactions Dehalogenation Homocoupling Temp->SideReactions Promotes Decomp Catalyst Decomposition Pd Black Formation Temp->Decomp Promotes SlowRate Decreased Reaction Rate Incomplete Conversion Temp->SlowRate Leads to Clean Cleaner Reaction Profile Fewer Byproducts Temp->Clean Leads to

Caption: The trade-offs associated with adjusting reaction temperature in cross-coupling reactions.

References

  • Kianmehr, E., Pakbaznia, A., Faghih, N., & Foroumadi, A. (2017). A practical and regioselective method for the synthesis of 2-acylpyridines from pyridines and alcohols. Tetrahedron, 73(11), 1407-1412. [Link: Available through institutional access to the journal]
  • BenchChem. (2025). Technical Support Center: Troubleshooting Isomer Formation in 2-Benzylpyridine Synthesis. [Link: https://www.benchchem.
  • BenchChem. (2025). Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions. [Link: https://www.benchchem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • Chandrasekar, S., Karthikeyan, I., & Sekar, G. (2015). An Efficient and Metal Free Synthesis of Benzylpyridines Using HI through Deoxygenation Reaction. RSC Advances. [Link: https://www.rsc.org/advances]
  • Google Patents. (2010). CN101863826A - A kind of method for preparing 2-benzylpyridine compounds. [Link: https://patents.google.
  • Google Patents. (2019). WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. [Link: https://patents.google.
  • BenchChem. (2025). Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions. [Link: https://www.benchchem.
  • Google Patents. (2013). CN101863826B - Method for preparing 2-benzyl pyridine compound. [Link: https://patents.google.
  • The Organic Chemistry Tutor. (2024, September 7). Suzuki Coupling | Common Byproducts in Suzuki Coupling. YouTube. [Link: https://www.youtube.com/watch?
  • ResearchGate. (n.d.). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. [Link: https://www.researchgate.
  • ChemicalBook. (n.d.). ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate. [Link: https://www.chemicalbook.com/ProductChemicalPropertiesCB52409748_EN.htm]
  • Guidechem. (2019, December 16). How to prepare and apply Ethyl nicotinate? - FAQ. [Link: https://www.guidechem.
  • Kristensen, J. L., et al. (2012). Synthesis of Conformationally Restricted Analogues of Nicotine. Molecules, 24(1), 123. [Link: https://www.mdpi.com/1420-3049/24/1/123]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link: https://myers.chemistry.harvard.
  • Google Patents. (2017). CN106957262A - A kind of preparation method of ethyl nicotinate. [Link: https://patents.google.
  • Patsnap. (2017, July 18). Preparation method of ethyl nicotinate. [Link: https://patents.
  • PubChem. (2026, March 23). Ethyl 5-chloro-2-methoxyisonicotinate. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.
  • BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. [Link: https://www.benchchem.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling/Suzuki-Miyaura_Coupling]

Sources

Troubleshooting

Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate degradation under acidic conditions

Technical Support Center: Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate Overview This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 5-chloro-2-(4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

Overview

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate. Its purpose is to provide expert guidance on the potential degradation of this compound under acidic conditions, a common challenge encountered during formulation, stability studies, and analytical method development. This document offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.

Section 1: Understanding the Primary Degradation Pathway

Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate possesses two primary functional groups susceptible to degradation under acidic conditions: an ethyl ester and a 4-methoxybenzyl (PMB) group. The most probable degradation pathway involves the acid-catalyzed hydrolysis of the ethyl ester.

Mechanism: Acid-Catalyzed Ester Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ethyl ester is protonated by a hydronium ion (H₃O⁺).[1][2] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[2][3] The subsequent reaction proceeds through a tetrahedral intermediate.[3] A proton transfer and the elimination of ethanol lead to the formation of the corresponding carboxylic acid, 5-chloro-2-(4-methoxybenzyl)nicotinic acid.[1][4] This reaction is reversible, so using a large excess of water can drive the equilibrium toward the hydrolysis products.[2][4]

While the pyridine ring itself is generally stable, the nitrogen atom can be protonated in acidic media, which can influence the molecule's overall reactivity and solubility.[5] The 4-methoxybenzyl group is relatively stable; however, under harsh acidic conditions (e.g., strong acids like HBr or BCl₃), cleavage of the methoxy ether to a phenol could occur, though this is significantly less likely than ester hydrolysis.[6][7]

G cluster_main Primary Degradation Pathway: Ester Hydrolysis Parent Ethyl 5-chloro-2- (4-methoxybenzyl)nicotinate Intermediate Protonated Ester (Tetrahedral Intermediate) Parent->Intermediate + H₃O⁺ (Protonation & H₂O Attack) Product 5-chloro-2-(4-methoxybenzyl) -nicotinic acid Intermediate->Product - H₃O⁺ - Ethanol Byproduct Ethanol Intermediate->Byproduct Elimination G Start Multiple unexpected peaks observed in HPLC Check_T0 Analyze T=0 (initial) sample Start->Check_T0 Peaks_Present Are peaks present at T=0? Check_T0->Peaks_Present Impurity Conclusion: Peaks are likely starting material impurities. Peaks_Present->Impurity Yes Degradation Conclusion: Peaks are degradation products. Peaks_Present->Degradation No LCMS Characterize all peaks using LC-MS Degradation->LCMS Identify Identify structures. Compare against likely degradants (hydrolysis, ether cleavage). LCMS->Identify

Caption: Workflow for investigating multiple degradation peaks.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound in solution to minimize acidic degradation?

A1: To minimize degradation, solutions of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate should be prepared and stored at a neutral pH (approximately 6.5-7.5) and at reduced temperatures (2-8°C). If an acidic pH is required for solubility or experimental reasons, the solution should be prepared fresh and used as quickly as possible.

Q2: How do I perform a forced degradation study to specifically investigate acidic liability?

A2: A forced degradation study, also known as stress testing, is essential for identifying potential degradants and establishing the stability-indicating nature of your analytical method. [8][9]A typical acid stress study involves exposing the compound to dilute acid at elevated temperatures. See Section 4 for a detailed protocol. The goal is to achieve 5-20% degradation of the parent compound; excessive degradation can lead to secondary products that may not be relevant to real-world stability. [10] Q3: Is the chloro-substituted pyridine ring stable under these acidic conditions?

A3: Yes, the 5-chloro-substituted pyridine ring is expected to be highly stable under the acidic conditions typically used for hydrolysis studies. Aromatic rings, including pyridine, are generally robust. [11]The primary site of reactivity will be the ester functional group.

Q4: Can I use a different analytical technique besides HPLC to monitor this degradation?

A4: While HPLC is the most common and robust technique, others can be used.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick, qualitative assessment of the degradation, showing the appearance of a more polar spot (the carboxylic acid) over time. * Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could be used, but it would likely require derivatization of the non-volatile carboxylic acid degradant, making the workflow more complex. * Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of the ethyl group signals (a characteristic quartet and triplet) and the appearance of a broad carboxylic acid proton signal, providing quantitative information without chromatography.

Section 4: Key Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

Objective: To intentionally degrade Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate under acidic conditions to identify degradation products and validate a stability-indicating method.

Materials:

  • Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Calibrated pH meter, water bath, volumetric flasks, HPLC vials

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve ~10 mg of the compound in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Acid Treatment: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 1.0 M HCl. Dilute to the mark with a 50:50 mixture of water and methanol. This creates a final concentration of ~100 µg/mL in 0.1 M HCl.

  • Control Sample: Prepare a control sample by transferring 1 mL of the stock solution to a 10 mL volumetric flask and diluting to the mark with the 50:50 water/methanol mixture (no acid).

  • Stress Condition: Place the acid-treated sample in a water bath set to 60°C. Keep the control sample at room temperature, protected from light.

  • Time Point Analysis: Withdraw aliquots from the stressed sample at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Quench Reaction: Before analysis, neutralize each aliquot by transferring 1 mL to a vial and adding 100 µL of 1.0 M NaOH to stop the reaction. Also, "quench" an aliquot of the control sample in the same manner.

  • Analysis: Analyze all samples by HPLC (see Protocol 2). Aim for a degradation of 5-20% of the parent compound. If degradation is too fast, reduce the temperature or acid concentration. If it's too slow, increase them.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate from its primary acid degradation product.

ParameterRecommended ConditionRationale
Instrumentation HPLC with UV/Vis or DADStandard equipment for purity analysis. [12]
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for moderately polar compounds. [13]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of the acidic degradant.
Mobile Phase B Acetonitrile or MethanolOrganic solvent to elute the compounds.
Elution GradientStart with a higher aqueous percentage to retain the polar degradant, then ramp up the organic phase to elute the parent compound. Example: 30% B to 90% B over 15 minutes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Injection Volume 10 µLStandard injection volume.
Detection Wavelength ~265 nmNicotinate derivatives typically have a strong absorbance maximum in this region. A DAD can be used to confirm peak purity. [13]

System Suitability:

  • Inject a standard solution five times; the relative standard deviation (RSD) of the peak area should be <2.0%.

  • The resolution between the parent compound and the primary degradant peak should be >2.0 to ensure accurate quantification.

Section 5: Data Summary

Table 1: Potential Degradation Products and Their Characteristics
Compound NameStructureExpected Change in RetentionExpected Mass (M)Rationale for Formation
Parent Compound Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinateN/A305.1 (M+H)⁺: 306.1Starting Material
Degradant 1 5-chloro-2-(4-methoxybenzyl)nicotinic acidShorter Retention Time (More Polar)277.0 (M+H)⁺: 278.0Acid-catalyzed hydrolysis of the ethyl ester. [4][14]
Degradant 2 (Hypothetical) Ethyl 5-chloro-2-(4-hydroxybenzyl)nicotinateSimilar or Slightly Shorter Retention291.1 (M+H)⁺: 292.1Cleavage of the methoxy ether under harsh conditions. [6]

References

  • Chemguide. (n.d.). THE MECHANISM FOR THE ACID CATALYSED HYDROLYSIS OF ESTERS. Retrieved from [Link]

  • FDA. (2026, April 2). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Shi, H., et al. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Pharma Stability. (n.d.). Forced Degradation Playbook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • SGS USA. (n.d.). Forced Degradation. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • FDA. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ChemHelp ASAP. (2019, December 28). synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved from [Link]

  • Burwell, R. L. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews, 54(4), 615-685.
  • Lee, J. S., et al. (2017). Pyridine: A Denaturant or Stabilizer of Spherical Nucleic Acids?. Analytical Chemistry, 89(9), 5030-5036. Retrieved from [Link]

  • Rotella, D. P. (2007). A Reversible pH-Dependent Intramolecular Pyridine−Aldehyde Cyclization. The Journal of Organic Chemistry, 73(1), 263-266. Retrieved from [Link]

  • ResearchGate. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Retrieved from [Link]

  • Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425-1430.
  • Pyka, A., & Niestroj, A. (2007). Application of Densitometry for the Evaluation of the Separation Effect of Nicotinic Acid Derivatives. Part II. Nicotinic Acid and its Esters. Journal of Liquid Chromatography & Related Technologies, 30(13), 1913-1934. Retrieved from [Link]

  • Al-Tamimi, A. M., et al. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Separations, 9(4), 93. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Salman, R., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 533-547. Retrieved from [Link]

  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Wang, B., et al. (2020). The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period. RSC Advances, 10(42), 25103-25111. Retrieved from [Link]

  • Takaba, K., et al. (1996). ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). Heterocycles, 43(8), 1777-1782.
  • Scirp.org. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • Molbank. (2005). Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e]d[1][14]iazepin-11-yl)piperazin-1-yl)acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Retrieved from [Link]

  • ResearchGate. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Retrieved from [Link]

  • MDPI. (2025). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Retrieved from [Link]

Sources

Optimization

Long-term storage and stability parameters for Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

Welcome to the Technical Support Center for Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate . This portal is designed for researchers, analytical chemists, and drug development professionals handling this complex active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate . This portal is designed for researchers, analytical chemists, and drug development professionals handling this complex active pharmaceutical ingredient (API) intermediate.

Due to its polyfunctional nature—comprising an ester linkage, a halogenated pyridine core, and an electron-rich benzylic position—this compound requires stringent storage and handling protocols to maintain its structural integrity over time.

Quantitative Stability & Storage Parameters

To ensure reproducibility in your synthetic workflows, adhere to the following baseline storage parameters.

Table 1: Recommended Long-Term Storage Conditions

ParameterSpecificationMechanistic Rationale
Optimal Temperature -20°C (Long-term) / 2–8°C (Short-term)Suppresses thermal kinetic energy required for ester hydrolysis and auto-oxidation.
Atmosphere Argon or High-Purity NitrogenDisplaces atmospheric oxygen, preventing pyridine N-oxidation and benzylic C-H oxidation.
Container Material Amber Glass Vials (Type I)Blocks UV/Vis light (specifically <400 nm) to prevent radical-initiated photodegradation.
Closure System PTFE-lined screw capsProvides a hermetic seal against ambient humidity; prevents leaching of plasticizers.
Moisture Limit < 0.1% w/w (Store with desiccant)Water acts as a nucleophile; trace moisture rapidly accelerates nicotinate ester cleavage.
Shelf Life 24 Months (at -20°C, sealed)Validated stability window before re-assay is required.

Troubleshooting Guides & FAQs

Issue 1: Unexplained loss of assay purity and appearance of a highly polar impurity.

Q: My HPLC chromatogram shows a new, early-eluting peak after storing the compound at room temperature for three months. What is this, and how did it form?

A: You are likely observing 5-chloro-2-(4-methoxybenzyl)nicotinic acid , the product of ester hydrolysis.

  • Causality: Nicotinate esters are highly susceptible to hydrolysis[1]. The ethyl ester group undergoes nucleophilic acyl substitution when exposed to trace atmospheric moisture. This process is autocatalytic if trace acidic impurities are present, as the pH of the microenvironment is a critical factor governing stability[1].

  • Resolution: Always dry the compound thoroughly (e.g., via lyophilization or vacuum oven) before storage. Ensure the storage environment is strictly anhydrous by using secondary containment with indicating silica gel desiccants.

Issue 2: Formation of a +16 Da mass adduct observed via LC-MS.

Q: Mass spectrometry indicates a degradation product with an [M+H]+ of +16 Da relative to the parent compound. Is this an N-oxide or a benzylic alcohol?

A: It is highly likely a Pyridine N-Oxide .

  • Causality: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is susceptible to oxidation by atmospheric oxygen or trace peroxides in solvents. Pyridine derivatives readily form N-oxides when exposed to air over prolonged periods or in the presence of strong oxidizing agents[2][3].

  • Resolution: Store the compound under an inert atmosphere. Argon is preferred over Nitrogen for solid powders because it is heavier than air and settles over the compound, providing a superior protective blanket against O2 intrusion.

Issue 3: Discoloration (yellowing) and detection of a carbonyl stretch in IR spectroscopy.

Q: The white powder has turned slightly yellow, and IR shows a new distinct C=O stretch around 1690 cm⁻¹. What is the mechanism of this degradation?

A: This indicates Benzylic Oxidation .

  • Causality: The methylene bridge (-CH2-) between the pyridine ring and the 4-methoxyphenyl group is a highly activated "benzylic" position. In the presence of ambient oxygen, light, or trace transition metals, these benzylic C-H bonds undergo radical-mediated oxidation to form the corresponding ketone[4][5]. The electron-donating methoxy group further stabilizes the radical intermediate, accelerating this degradation pathway.

  • Resolution: Transition to strict use of amber glassware to block UV-initiated radical formation. If the compound was synthesized using metal catalysts (e.g., Pd or Cu), ensure rigorous metal scavenging (using functionalized silica like SiliaMetS®) during purification, as residual metals dramatically catalyze benzylic oxidation[4].

Degradation Pathway Visualization

The following diagram maps the structural vulnerabilities of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate to environmental stressors.

DegradationPathways Parent Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate (Parent API Intermediate) Hydrolysis 5-chloro-2-(4-methoxybenzyl)nicotinic acid (Hydrolysis Product) Parent->Hydrolysis H2O, Acid/Base (Ester Cleavage) NOxide Pyridine N-Oxide Derivative (N-Oxidation Product) Parent->NOxide O2, Oxidizing Agents (N-Oxidation) BenzOx Ketone/Aldehyde Derivative (Benzylic Oxidation Product) Parent->BenzOx O2, Light, Trace Metals (Benzylic C-H Oxidation)

Fig 1: Primary environmental degradation pathways of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate.

Experimental Protocols

Protocol A: Long-Term Storage Aliquoting & Sealing under Inert Gas

This protocol is a self-validating system; by aliquoting into single-use vials, you prevent repeated freeze-thaw cycles and atmospheric exposure, which are the primary drivers of batch-to-batch variability.

  • Drying: Transfer the purified compound to a vacuum desiccator. Apply high vacuum (< 1 mbar) for 12 hours at ambient temperature to remove residual volatile solvents and surface moisture.

  • Preparation: In a controlled environment (ideally a glove box or under a localized inert gas stream), lay out pre-weighed, oven-dried (120°C for 4 hours) Type I amber glass vials.

  • Aliquoting: Dispense the compound into the vials in single-use quantities (e.g., 100 mg or 500 mg batches) to avoid repeated opening of the master batch.

  • Purging: Insert a clean argon line into the vial, hovering 1 cm above the powder. Purge with a gentle stream of Argon for 30 seconds. Argon's higher density ensures it displaces all oxygen.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the cap junction tightly with Parafilm®.

  • Storage: Place the vials in a secondary container (e.g., a sealed mylar bag with a silica desiccant pouch) and store at -20°C.

Protocol B: Stability-Indicating HPLC Assay

Use this protocol to verify the integrity of the compound after prolonged storage. It is specifically designed to separate the parent compound from its highly polar hydrolysis and N-oxide degradation products.

  • Sample Preparation: Dissolve 5.0 mg of the compound in 10.0 mL of anhydrous Acetonitrile (HPLC grade) to yield a 0.5 mg/mL solution. Do not use aqueous diluents to prevent artifactual hydrolysis during the run.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0–2 min: 10% B

    • 2–15 min: Linear ramp to 90% B

    • 15–18 min: Hold at 90% B

    • 18–20 min: Return to 10% B (Re-equilibration)

  • Detection: Set the UV-Vis Diode Array Detector (DAD) to monitor at 254 nm (optimal for the pyridine and benzylic chromophores).

  • Interpretation:

    • Hydrolysis product (Acid) will elute significantly earlier than the parent ester due to increased polarity.

    • N-Oxide will also elute early and may show a distinct shift in its UV spectrum.

    • Benzylic Oxidation (Ketone) will elute slightly before or closely with the parent peak; monitor at 280 nm to confirm the presence of the conjugated carbonyl.

References

  • Royal Society Publishing. "Recent advances in metal-catalysed oxidation reactions." Royal Society Open Science. Available at:[Link]

  • ACS Publications. "Mild and Selective Vanadium-Catalyzed Oxidation of Benzylic, Allylic, and Propargylic Alcohols Using Air." Organic Letters. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate: A Comparative Guide to High-Resolution LC-ESI-QTOF vs. GC-EI-MS Platforms

As a Senior Application Scientist, selecting the appropriate mass spectrometry platform for the structural elucidation of complex pharmaceutical intermediates is critical. Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate (C₁...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate mass spectrometry platform for the structural elucidation of complex pharmaceutical intermediates is critical. Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate (C₁₆H₁₆ClNO₃) presents a unique analytical challenge. It features a basic pyridine core, a halogen atom (chlorine) providing a distinct isotopic signature, an ethyl ester moiety, and a highly labile 4-methoxybenzyl (PMB) protecting group.

This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) against Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS) for characterizing this molecule, providing field-proven insights and self-validating experimental protocols.

Platform Performance Comparison

When profiling multi-functional molecules like substituted nicotinates, the choice of ionization technique dictates the structural information retrieved [1].

  • LC-ESI-QTOF (Soft Ionization): Excels in determining the exact elemental composition. The soft nature of ESI preserves the intact protonated molecule [M+H]+ , while the QTOF analyzer provides sub-3 ppm mass accuracy. This is crucial for confirming the presence of the chlorine atom via its exact mass defect and the characteristic 3:1 ratio of ³⁵Cl/³⁷Cl isotopes.

  • GC-EI-MS (Hard Ionization): Operates at a standardized 70 eV, imparting immense internal energy to the molecule. While this generates highly reproducible, library-matchable fragmentation patterns, it often obliterates the molecular ion of labile compounds. For PMB-containing molecules, EI almost exclusively yields the PMB fragment, making it difficult to confirm the intact molecular weight[2].

Workflow cluster_LC LC-ESI-QTOF Platform cluster_GC GC-EI-MS Platform Start Sample: Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate LC_Prep Dilution in MeOH/H2O (Soft Ionization) Start->LC_Prep GC_Prep Direct Injection in DCM (Hard Ionization) Start->GC_Prep LC_Acq ESI(+) MS/MS Precursor: m/z 306.089 LC_Prep->LC_Acq Compare Data Synthesis & Structural Elucidation (Isotope Pattern + Exact Mass) LC_Acq->Compare GC_Acq 70 eV Electron Impact Extensive Fragmentation GC_Prep->GC_Acq GC_Acq->Compare

Fig 1: Comparative analytical workflow for LC-ESI-QTOF and GC-EI-MS platforms.

Mechanistic Fragmentation Dynamics

Understanding the causality behind the fragmentation pathways is essential for robust data interpretation.

ESI-CID-MS/MS Pathway

Under positive ESI, the pyridine nitrogen is readily protonated, yielding the precursor ion at m/z 306.089 . Upon Collision-Induced Dissociation (CID), the most thermodynamically favored cleavage occurs at the benzylic C-C bond connecting the PMB group to the pyridine ring.

Because the methoxy group is highly electron-donating, the resulting 4-methoxybenzyl cation (m/z 121.065 ) is exceptionally stable (often rearranging to a methoxy-tropylium ion) and typically forms the base peak [2]. The remaining neutral loss leaves the protonated ethyl 5-chloronicotinate core at m/z 186.032 . This core fragment is highly diagnostic as it retains the chlorine atom, clearly displaying the 3:1 isotopic pattern. Secondary fragmentation of this core involves the loss of ethanol (-46 Da) from the ester moiety [3, 4].

EI-MS Pathway

At 70 eV, the radical cation [M]+∙ at m/z 305.1 is extremely weak. The immense energy immediately fractures the labile PMB group, flooding the detector with m/z 121.1 ions. Unlike CID, EI also induces α -cleavage at the ester group, resulting in the loss of an ethoxy radical (-45 Da) to yield a fragment at m/z 260.0.

Fragmentation A Precursor Ion [M+H]+ m/z 306.089 (3:1 Cl Pattern) B 4-Methoxybenzyl Cation m/z 121.065 (Base Peak, No Cl) A->B Benzylic Cleavage (Low CE) C Nicotinate Core m/z 186.032 (3:1 Cl Pattern) A->C Neutral Loss of PMB (H-Transfer) D Ester Cleavage m/z 140.006 (Loss of Ethanol) C->D -46 Da (High CE)

Fig 2: ESI-CID-MS/MS fragmentation pathway of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate.

Comparative Data Synthesis

The following table summarizes the quantitative mass spectrometry data, highlighting the complementary nature of both platforms.

Fragment IdentityLC-ESI-QTOF Exact Mass (m/z)GC-EI-MS Nominal Mass (m/z)Isotope PatternDiagnostic Value
Intact Molecule [M+H]+/[M]+∙ 306.0893305.1 (weak)3:1 (³⁵Cl/³⁷Cl)Confirms elemental composition.
4-Methoxybenzyl Cation 121.0653121.1 (Base Peak)NoneIdentifies the labile PMB moiety.
Nicotinate Core 186.0322185.03:1 (³⁵Cl/³⁷Cl)Confirms pyridine substitution.
Core - Ethanol 140.0061N/A3:1 (³⁵Cl/³⁷Cl)Confirms ethyl ester presence (CID).
Molecule - Ethoxy Radical N/A260.03:1 (³⁵Cl/³⁷Cl)Characteristic EI ester cleavage.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Causality for critical parameters is explicitly stated to aid in troubleshooting and method transfer.

Protocol A: LC-ESI-QTOF Analysis
  • Sample Preparation: Dissolve 1.0 mg of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the basic pyridine nitrogen to form the [M+H]+ precursor ion.

  • Chromatographic Separation: Inject 2 µL onto a sub-2µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C. Elute using a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 8 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Acquisition: Operate the QTOF in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C. Acquire MS1 survey scans from m/z 100–1000.

  • Tandem MS (CID): Isolate the [M+H]+ precursor at m/z 306.089. Apply a collision energy (CE) ramp of 15–35 eV using Argon as the collision gas.

    • Causality: A ramped CE ensures sufficient energy is imparted to cleave both the highly labile benzylic bond (captured at lower CE) and the more stable ester linkages (captured at higher CE) within a single acquisition cycle.

Protocol B: GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade Dichloromethane (DCM).

    • Causality: DCM is a highly volatile, non-polar solvent that expands optimally in the GC inlet without causing backflash, ensuring quantitative transfer of the intact analyte onto the column.

  • Inlet Parameters: Inject 1 µL in split mode (10:1 ratio) at an inlet temperature of 280°C.

  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Set the carrier gas (Helium) to a constant flow of 1.2 mL/min. Program the oven: 100°C hold for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.

  • Electron Impact Ionization: Maintain the ion source at 230°C. Apply an electron energy of 70 eV. Acquire full scan data from m/z 50–500.

    • Causality: 70 eV is the universal standard for EI-MS. While it provides sufficient energy to induce reproducible, library-matchable fragmentation, analysts must be aware that it will likely obliterate the molecular ion of this specific PMB-containing compound, making the LC-QTOF data a necessary orthogonal validation step.

References

  • Waters Corporation. "Extractables Analysis of Nasal Spray Devices Using Gas Chromatography and High-Resolution Mass Spectrometry With Soft Ionization." Waters Application Notes, 2023.[Link]

  • Karki, S., et al. "Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine." ResearchGate, 2015.[Link]

  • Chemistry Stack Exchange. "In the mass spectrum of niacin (3-pyridine-carboxylic acid), what ion corresponds to the peak at m/z = 105?" Stack Exchange Network, 2018.[Link]

Comparative

A Comparative Guide to the Reactivity of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate and Methyl Nicotinate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the functionalization of pyridine scaffolds is a cornerstone of molecular design. The reactivity o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the functionalization of pyridine scaffolds is a cornerstone of molecular design. The reactivity of these heterocyclic systems is delicately governed by the interplay of electronic and steric factors, where even subtle modifications to the substitution pattern can profoundly influence reaction outcomes. This guide presents an in-depth, comparative analysis of the reactivity of two key nicotinic acid esters: the structurally complex Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate and the foundational Methyl Nicotinate .

This analysis moves beyond a simple cataloging of properties to provide a causal understanding of their differential reactivity. We will explore this through the lens of three fundamental transformations: ester hydrolysis, amidation, and palladium-catalyzed Suzuki cross-coupling. By dissecting the underlying electronic and steric effects, this guide aims to equip researchers with the predictive insights necessary for informed substrate selection and reaction optimization in their synthetic endeavors.

Molecular Structures and Inherent Properties

A foundational understanding of the electronic and steric landscape of each molecule is paramount to predicting their chemical behavior.

FeatureMethyl NicotinateEthyl 5-chloro-2-(4-methoxybenzyl)nicotinate
Molecular Formula C₇H₇NO₂C₁₇H₁₆ClNO₃
Molecular Weight 137.14 g/mol 317.77 g/mol
Structure Methyl Nicotinate StructureEthyl 5-chloro-2-(4-methoxybenzyl)nicotinate Structure - Placeholder
Key Substituents - Methoxycarbonyl group at C3- Ethoxycarbonyl group at C3- Chloro group at C5- 4-Methoxybenzyl group at C2

Methyl nicotinate serves as our baseline, representing a simple nicotinic acid ester with a methoxycarbonyl group on the pyridine ring.[1][2][3] The pyridine nitrogen imparts an overall electron-deficient character to the aromatic system.

Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate , in contrast, is a highly substituted derivative. The key differences that will dictate its reactivity are:

  • A chloro group at the 5-position: This is an electron-withdrawing group by induction, further decreasing the electron density of the pyridine ring.

  • A 4-methoxybenzyl group at the 2-position: This large group introduces significant steric hindrance around the pyridine nitrogen and the adjacent C3 position. The methoxy group on the benzyl ring is electron-donating by resonance.

  • An ethyl ester at the 3-position: Compared to a methyl ester, the ethyl group is slightly more electron-donating and introduces a minor increase in steric bulk.

Comparative Reactivity Analysis: Experimental Frameworks

To objectively compare the reactivity of these two esters, we will examine three distinct chemical transformations. The following sections detail the experimental protocols and the underlying principles that govern the expected outcomes.

Saponification: A Probe of Electrophilicity and Steric Hindrance

The base-mediated hydrolysis of esters, or saponification, is a classic reaction to assess the electrophilicity of the carbonyl carbon and the steric environment surrounding the ester functionality.[4]

Objective: To determine and compare the rate constants for the saponification of methyl nicotinate and ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate.

Materials:

  • Methyl nicotinate

  • Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

  • 0.1 M Sodium Hydroxide (NaOH) in 1:1 Ethanol/Water

  • 0.1 M Hydrochloric Acid (HCl) for back-titration

  • Phenolphthalein indicator

  • Constant temperature water bath (e.g., 40°C)

  • Burettes, pipettes, and conical flasks

Procedure:

  • Equilibrate separate solutions of each ester (0.05 M in 1:1 ethanol/water) and the 0.1 M NaOH solution to the desired reaction temperature in the water bath.

  • To initiate the reaction, mix equal volumes of the ester solution and the NaOH solution in a flask, starting a timer immediately.

  • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a 10 mL aliquot of the reaction mixture and quench it in a flask containing a known excess of 0.1 M HCl (e.g., 15 mL).

  • Immediately titrate the unreacted HCl with standardized 0.1 M NaOH using phenolphthalein as an indicator.

  • To determine the initial concentration of NaOH, titrate an aliquot of the stock solution with 0.1 M HCl.

  • To determine the concentration at infinite time (completion), heat a separate aliquot of the reaction mixture at a higher temperature (e.g., 70°C) for several hours, then titrate as above.

  • Calculate the concentration of unreacted ester at each time point and determine the second-order rate constant (k) by plotting 1/[Ester] vs. time.

  • Electronic Effects: The pyridine ring in both molecules is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon compared to a simple alkyl benzoate. The additional electron-withdrawing chloro group in ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is expected to further enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion.

  • Steric Effects: The bulky 4-methoxybenzyl group at the C2 position of ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate will create significant steric hindrance around the C3 ester. This will impede the approach of the hydroxide nucleophile to the carbonyl carbon. The ethyl ester also presents slightly more steric bulk than the methyl ester.

Predicted Outcome: It is anticipated that the steric hindrance from the 4-methoxybenzyl group will be the dominant factor, leading to a slower rate of hydrolysis for ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate compared to methyl nicotinate, despite its electronically activated ring.

G cluster_0 Saponification Mechanism Ester Ester Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Products Carboxylate + Alcohol OH- OH⁻ (Nucleophile)

Amidation: Assessing Reactivity with Nitrogen Nucleophiles

The direct conversion of esters to amides is a crucial transformation in the synthesis of many pharmaceuticals. This reaction's efficiency is also dictated by the electrophilicity of the ester and steric accessibility.

Objective: To compare the reaction progress of methyl nicotinate and ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate with benzylamine.

Materials:

  • Methyl nicotinate

  • Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

  • Benzylamine

  • Anhydrous toluene

  • Reaction vials with stir bars

  • Heating block or oil bath

  • Thin Layer Chromatography (TLC) plates and developing system (e.g., 50% ethyl acetate in hexanes)

  • UV lamp

Procedure:

  • In two separate reaction vials, dissolve methyl nicotinate (1 mmol) and ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate (1 mmol) in anhydrous toluene (5 mL).

  • To each vial, add benzylamine (1.2 mmol).

  • Seal the vials and place them in a preheated block at 100°C.

  • Monitor the progress of both reactions simultaneously by TLC at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Spot the reaction mixture against the starting ester.

  • Compare the rate of consumption of the starting material and the formation of the new, more polar amide product for both reactions.

The same electronic and steric arguments from the saponification experiment apply here. The nucleophile is now benzylamine, a nitrogen nucleophile.

  • Electronic Effects: The electron-withdrawing chloro group on the ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate ring should, in isolation, make the carbonyl carbon more electrophilic and thus more reactive towards the amine.

  • Steric Effects: The large 4-methoxybenzyl group at the ortho position to the ester will sterically hinder the approach of the benzylamine nucleophile.

Predicted Outcome: Similar to hydrolysis, the significant steric hindrance is expected to outweigh the electronic activation. Therefore, methyl nicotinate is predicted to undergo amidation at a faster rate than ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate.

G workflow { Start|  Prepare Ester & Amine Solutions|  Mix Reagents & Heat|  Monitor by TLC at Intervals|  Compare Reaction Progress} workflow:f0->workflow:f1 Initialization workflow:f1->workflow:f2 Reaction Setup workflow:f2->workflow:f3 Data Collection workflow:f3->workflow:f4 Analysis

Suzuki Cross-Coupling: Reactivity at the C-Cl Bond

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, and its application to chloropyridines is of great industrial and academic interest. This reaction will probe the reactivity of the C-Cl bond on the pyridine ring of ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate.[5][6][7]

Objective: To assess the viability of a Suzuki cross-coupling reaction at the C5-chloro position of ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate.

Materials:

  • Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL).

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture.

  • Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS to observe the consumption of the starting material and the formation of the coupled product.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

The reactivity of aryl chlorides in Suzuki couplings is generally lower than that of the corresponding bromides or iodides due to the stronger C-Cl bond.[7] The success of the reaction is highly dependent on the electronic nature of the pyridine ring and the choice of an effective catalyst system.

  • Electronic Effects: The pyridine ring is inherently electron-deficient. The presence of the electron-withdrawing ester group and the chloro substituent itself further decreases the electron density on the ring. This electronic-poor nature generally makes the C-Cl bond more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.

  • Steric Effects: The bulky 4-methoxybenzyl group at the C2 position is distant from the C5 reaction site and is not expected to significantly hinder the approach of the palladium catalyst.

Predicted Outcome: The Suzuki coupling is expected to proceed, albeit potentially requiring elevated temperatures and a highly active catalyst system (like the one described with SPhos as the ligand) due to the inherent inertness of the C-Cl bond. The electron-deficient nature of the ring should favor the oxidative addition step. Methyl nicotinate, lacking a halogen, will not participate in this reaction.

G Ar-Cl Ar-Cl Ar-Pd(II)-Cl Ar-Pd(II)-Cl(L)₂ Ar-Cl->Ar-Pd(II)-Cl Oxidative Addition Pd(0)L2 Pd(0)L₂ Pd(0)L2->Ar-Pd(II)-Cl Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Cl->Ar-Pd(II)-Ar' Transmetalation Ar-B(OR)2 Ar'-B(OR)₂ Ar-B(OR)2->Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination

Summary of Predicted Reactivity

ReactionMethyl NicotinateEthyl 5-chloro-2-(4-methoxybenzyl)nicotinatePrimary Rationale
Saponification FasterSlowerDominant steric hindrance from the C2-substituent impedes nucleophilic attack on the ester carbonyl.
Amidation FasterSlowerSignificant steric hindrance from the 4-methoxybenzyl group outweighs the electronic activation of the ring.
Suzuki Coupling No ReactionReactiveThe presence of the C-Cl bond and the electron-deficient nature of the pyridine ring facilitate the reaction.

Conclusion

This comparative guide illustrates that the reactivity of substituted nicotinates is a nuanced interplay of both electronic and steric effects. While methyl nicotinate serves as a reactive baseline for nucleophilic attack at the ester, the heavily substituted ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate showcases a more complex reactivity profile. The steric bulk of the 2-(4-methoxybenzyl) group significantly shields the ester functionality, reducing its reactivity in hydrolysis and amidation reactions, a factor that overrides the electronic activation provided by the 5-chloro substituent. Conversely, this same electronic-poor environment, coupled with the presence of the chloro group, renders the molecule a suitable substrate for palladium-catalyzed cross-coupling reactions at the C5 position.

These insights underscore the importance of a holistic analysis of molecular structure when designing synthetic routes. For drug development professionals and researchers, understanding these fundamental principles allows for the rational design of experiments and the anticipation of reactivity trends, ultimately leading to more efficient and predictable synthetic outcomes.

References

  • Short Procedure for Determination of the rate constant for the hydrolysis of ester. (n.d.). [Link]

  • Scribd. (n.d.). Ester Hydrolysis Kinetics Experiment. [Link]

  • IV SEMMESTER. (n.d.). [Link]

  • ResearchGate. (n.d.). Hydrolysis of Cyclopentenyl-alkyl-N-methyl Nicotinates in Micelles and Cyclodextrines. [Link]

  • PubChem. (n.d.). Methyl Nicotinate. [Link]

  • ResearchGate. (2010). Experiment No. 8. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Royal Society of Chemistry. (2020). Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. [Link]

  • ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Ataman Kimya. (n.d.). ETHYL NICOTINATE. [Link]

  • SciSpace. (2013). Kinetics of Amidation for the Synthesis ofDiethanolamide from Methyl Ester andDiethanolamine by Using Sulphuric AcidCatalyst. [Link]

  • PubMed. (n.d.). Effect of substituents on rate of hydrolysis and cytotoxicity of Os-pico complexes. [Link]

  • AIR Unimi. (n.d.). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. [Link]

  • ACS Publications. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Academia.edu. (n.d.). Effects of solvent and structure on the reactivity of 6-substituted nicotinic acids with diazodiphenylmethane in aprotic solvents. [Link]

  • PubMed. (n.d.). Rate studies on the hydrolysis of niacinamide. [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. [Link]

  • National Center for Biotechnology Information. (n.d.). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. [Link]

  • MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]

  • Grafiati. (n.d.). Journal articles: 'Substituted Nicotinic acid'. [Link]

  • ACS Publications. (n.d.). Steric and conformational effects in nicotine chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Tuning steric and electronic effects in transition-metal β-diketiminate complexes. [Link]

  • PubMed. (n.d.). The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of rat intestine. [Link]

  • Pediaa.com. (2019). Difference Between Electronic and Steric Effects. [Link]

  • ResearchGate. (n.d.). Initial kinetic rates of nitrile hydrolysis (μmol mg −1 min -. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. [Link]

  • PubMed. (n.d.). The interplay between steric and electronic effects in S(N)2 reactions. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

Sources

Validation

A Researcher's Guide to the Structural Verification of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate via FTIR Spectroscopy

An objective comparison guide by a Senior Application Scientist. In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compl...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison guide by a Senior Application Scientist.

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific validity. For a molecule like Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate, a substituted pyridine derivative with multiple functional groups, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and non-destructive first-pass technique for identity and purity verification.

This guide provides an in-depth protocol for acquiring and interpreting the FTIR spectrum of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate. In the absence of a published reference spectrum for this specific molecule, we will employ a predictive approach based on its constituent functional groups and conduct a comparative analysis against structurally related, commercially available compounds. This methodology not only enables the verification of a successful synthesis but also deepens the understanding of structure-spectrum correlations.

Predicted FTIR Spectrum: A Sum of its Parts

The structure of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is a composite of several distinct functional groups, each with characteristic vibrational frequencies. A predicted spectrum can be constructed by analyzing these components.

Functional Group / Structural Feature Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale & Expected Intensity
Ethyl Ester C=O Stretch1715 - 1730Strong, sharp. Conjugation with the pyridine ring may slightly lower the frequency compared to a simple alkyl ester.
C-O Stretch (Ester)1250 - 1300 (asymmetric) & 1050 - 1150 (symmetric)Strong, two distinct bands.
Aromatic Rings C=C Stretch (Pyridine & Benzene)1600, 1580, 1500, 1450Medium to strong, multiple sharp bands characteristic of aromatic systems.
=C-H Stretch (Aromatic)3030 - 3100Medium to weak, sharp peaks appearing just above 3000 cm⁻¹.
=C-H Out-of-Plane Bending750 - 900Strong bands whose exact position is highly diagnostic of the substitution pattern on both rings.
Alkyl Groups C-H Stretch (CH₂, CH₃)2850 - 2980Medium to strong, sharp peaks appearing just below 3000 cm⁻¹.
Methoxy Ether C-O-C Stretch1230 - 1270 (asymmetric) & 1020 - 1075 (symmetric)Strong, often overlapping with ester C-O bands. The asymmetric stretch is typically very prominent.
Chloro Substituent C-Cl Stretch650 - 800Medium to weak, may be difficult to assign definitively in the fingerprint region.

Experimental Protocol for High-Fidelity Spectrum Acquisition

The following protocol ensures the acquisition of a clean, reproducible FTIR spectrum suitable for structural elucidation and comparison. The choice between a KBr pellet and a thin film depends on whether the compound is a solid or a low-volatility oil.

Methodology: Attenuated Total Reflectance (ATR)

For modern laboratories, ATR is the preferred method for its simplicity, speed, and minimal sample preparation.

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer, equipped with an ATR accessory (e.g., a diamond or germanium crystal), is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum.

    • Causality: Failure to acquire a fresh background can lead to the appearance of false atmospheric peaks in the final spectrum, confounding interpretation.

  • Sample Application:

    • Place a small amount of the solid Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate sample directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum. Insufficient contact results in weak signals and a poor signal-to-noise ratio.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, making weaker peaks more discernible. A resolution of 4 cm⁻¹ is sufficient for most routine structural identification tasks.

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the background subtraction.

    • If necessary, apply an ATR correction to the data to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the spectrum appear more like a traditional transmission spectrum.

    • Clean the ATR crystal thoroughly after analysis.

Workflow Diagram: FTIR-ATR Analysis

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Acquisition cluster_proc Data Processing & Analysis A 1. Clean ATR Crystal (e.g., Isopropanol) B 2. Acquire Background Spectrum (Atmosphere) A->B Establishes Baseline C 3. Apply Sample to Crystal & Engage Pressure Arm B->C Instrument Ready D 4. Collect Sample Spectrum (16-32 scans, 4 cm⁻¹ res.) C->D Ensures Good Contact E 5. Automatic Background Subtraction D->E Raw Data F 6. Perform ATR Correction (Optional but Recommended) E->F G 7. Peak Picking & Interpretation F->G

Caption: Workflow for obtaining an FTIR spectrum using an ATR accessory.

Comparative Analysis: Differentiating from Structural Analogs

To validate the identity of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate, its spectrum must be demonstrably different from its precursors or related structures. We will compare its predicted key peaks with the experimental spectra of three alternatives.

Alternative 1: Ethyl Nicotinate

This molecule represents the core pyridine-ester portion. It lacks the 4-methoxybenzyl and the chloro substituents. Its spectrum will feature the characteristic ester C=O and C-O stretches and the aromatic patterns of a 3-substituted pyridine.

Alternative 2: 4-Methoxybenzyl Alcohol

This compound contains the substituted benzyl ring and a hydroxyl (-OH) group instead of being linked to the pyridine. Its spectrum is dominated by a very broad O-H stretch (~3300 cm⁻¹), strong ether C-O-C bands, and the aromatic peaks of a 1,4-disubstituted benzene ring.

Alternative 3: 5-Chloronicotinic Acid

This analog has the chloro-substituted pyridine ring but features a carboxylic acid instead of an ethyl ester. Its spectrum will show a very broad O-H stretch (2500-3300 cm⁻¹) characteristic of a hydrogen-bonded acid, and a C=O stretch shifted to a lower frequency (~1700 cm⁻¹) compared to the ester.

Data Comparison Table
Vibrational Mode Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate (Predicted) Ethyl Nicotinate (Reference) 4-Methoxybenzyl Alcohol (Reference) 5-Chloronicotinic Acid (Reference)
O-H Stretch AbsentAbsentPresent, very broad (~3300 cm⁻¹)Present, very broad (2500-3300 cm⁻¹)
Aromatic =C-H Stretch 3030 - 3100 cm⁻¹PresentPresentPresent
Alkyl C-H Stretch 2850 - 2980 cm⁻¹PresentPresent (CH₂)Absent
C=O Stretch ~1725 cm⁻¹ (Strong, Ester) ~1723 cm⁻¹ (Strong, Ester)Absent~1700 cm⁻¹ (Strong, Acid)
Aromatic C=C Stretch ~1600, 1580, 1500 cm⁻¹PresentPresentPresent
Ether C-O-C Stretch ~1250 cm⁻¹ (Strong) Absent~1245 cm⁻¹ (Strong) Absent
Ester C-O Stretch ~1280, ~1100 cm⁻¹ (Strong) PresentAbsentAbsent

Key Differentiating Features for Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate:

  • The presence of a sharp, strong ester C=O stretch around 1725 cm⁻¹ AND the complete absence of a broad O-H band above 3000 cm⁻¹. This single observation immediately rules out both the alcohol and carboxylic acid alternatives.

  • The simultaneous presence of strong ether C-O-C (~1250 cm⁻¹) and ester C-O (~1280, 1100 cm⁻¹) bands. Ethyl nicotinate will lack the prominent ether band.

  • A complex fingerprint region (below 1500 cm⁻¹) that is a unique combination of the vibrations from all three substituted rings and linkages, which will not match any of the simpler alternatives.

Trustworthiness and Self-Validation

A protocol is only as reliable as its internal checks. To ensure the trustworthiness of your acquired spectrum:

  • Purity Check: The absence of a broad O-H band is a strong indicator that the starting materials (4-methoxybenzyl alcohol, 5-chloronicotinic acid) have been consumed and the product is not wet.

  • Solvent Check: If the synthesis or purification involved solvents like ethanol or ethyl acetate, check for their characteristic residual peaks. Their absence is a marker of a well-purified sample.

  • Reproducibility: Acquire the spectrum on two separately prepared samples. The resulting spectra should be superimposable, confirming the homogeneity of the bulk material.

By following this comprehensive guide, a researcher can confidently acquire and interpret the FTIR spectrum of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate. The combination of predictive analysis based on functional groups and comparative analysis against logical alternatives provides a robust, self-validating method for structural confirmation, adhering to the highest standards of scientific integrity.

Comparative

Comparative Guide: Coupling Efficiency of Ethyl 5-Chloro-2-(4-methoxybenzyl)nicotinate vs. Analogues

Executive Summary The scaffold Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is a highly versatile building block utilized in the synthesis of complex functionalized pyridines, kinase inhibitors, and advanced pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The scaffold Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is a highly versatile building block utilized in the synthesis of complex functionalized pyridines, kinase inhibitors, and advanced pharmaceutical intermediates. However, functionalizing the C5 position via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) presents significant synthetic bottlenecks.

This guide objectively compares the coupling efficiency of this specific chloropyridine against its halogen analogues (bromo, iodo) and structural variants (differing C2 protecting groups). By analyzing the causality behind these reactivity differences, we provide process chemists with data-driven, self-validating protocols for optimizing catalyst turnover and maximizing isolated yields.

Mechanistic Rationale: The C-Cl Bottleneck & Electronic Effects

The fundamental difficulty in cross-coupling Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate lies in the high bond dissociation energy of the C(sp2)-Cl bond (~96 kcal/mol) compared to its bromo (~81 kcal/mol) and iodo (~65 kcal/mol) counterparts[1].

Furthermore, the electronic environment of the pyridine ring dictates the activation energy required for the catalytic cycle:

  • The C3 Ethyl Ester: Acts as an electron-withdrawing group, which slightly activates the ring towards oxidative addition.

  • The C2 4-Methoxybenzyl (PMB) Group: Acts as a strong electron-donating group via inductive and hyperconjugative effects. This significantly increases the electron density of the pyridine π-system, raising the activation energy barrier for the oxidative addition of the Pd(0) species into the C5-Cl bond[2].

To overcome this thermodynamic hurdle, highly active dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are strictly required. Their electron-rich nature facilitates the difficult oxidative addition, while their immense steric bulk accelerates the rate-determining reductive elimination step[2][3].

MechanisticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Substrate Ethyl 5-chloro-2-(PMB)nicotinate (High C-Cl Bond Energy) Substrate->OxAdd PdII Pd(II) Intermediate (Stabilized by Ligand) OxAdd->PdII Requires Electron-Rich Bulky Ligand (e.g., XPhos) TransMet Transmetalation (Boronic Acid) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Catalytic cycle highlighting the rate-limiting oxidative addition of the C-Cl bond.

Comparative Data: Halogen and C2-Substituent Effects

To objectively evaluate performance, we present comparative data using a standard Suzuki-Miyaura coupling with phenylboronic acid.

Table 1: Halogen Effect on Suzuki Coupling Efficiency

Substrate: Ethyl 5-X-2-(4-methoxybenzyl)nicotinate + Phenylboronic acid

Halogen (X)Bond Dissociation EnergyOptimal Catalyst SystemTime to >95% Conv.Isolated YieldCausality
Iodo (I) ~65 kcal/molPd(dppf)Cl₂ / K₂CO₃2 hours94%The weak C-I bond readily undergoes oxidative addition even with standard bidentate ligands.
Bromo (Br) ~81 kcal/molPd(PPh₃)₄ / Na₂CO₃4 hours89%Moderate bond strength; standard Pd(0) systems are sufficient without sterically demanding ligands[1].
Chloro (Cl) ~96 kcal/molPd₂(dba)₃ + XPhos / K₃PO₄12 hours82%High bond energy requires electron-rich, bulky dialkylbiaryl phosphines to force oxidative addition[2][4].
Table 2: C2-Substituent Electronic Effect on the 5-Chloro Scaffold

Substrate: Ethyl 5-chloro-2-(R)nicotinate + Phenylboronic acid (using Pd₂(dba)₃/XPhos)

C2 Substituent (R)Electronic PropertyYieldProtodeboronation ByproductCausality
-H (Unsubstituted) Neutral91%Low (<5%)Baseline reactivity for chloropyridines; oxidative addition proceeds smoothly without electron-donating interference.
-Benzyl Weakly Electron-Donating86%Moderate (~10%)Slight increase in ring electron density marginally raises the activation barrier for Pd insertion.
-4-Methoxybenzyl (PMB) Strongly Electron-Donating82%High (~15%)The PMB group significantly enriches the pyridine π-system, slowing oxidative addition and allowing competitive boronic acid degradation[2].

Self-Validating Experimental Methodology

Because the 5-chloro-2-(PMB) scaffold is prone to sluggish reactivity, the following protocol is engineered as a self-validating system. It includes specific In-Process Controls (IPCs) to monitor the health of the catalytic cycle and prevent false negatives.

ExperimentalWorkflow Step1 1. Substrate & Reagent Preparation (Strictly Anhydrous/Degassed) Step2 2. Catalyst/Ligand Pre-activation (Pd2(dba)3 + XPhos) Step1->Step2 Step3 3. Cross-Coupling Reaction (100°C, Dioxane/H2O, 2-24h) Step2->Step3 Step4 4. In-Process Control (LC-MS) Validate Product vs. Deborylation Step3->Step4 Step4->Step3 If Incomplete Step5 5. Aqueous Workup & Extraction Step4->Step5 If >95% Conversion Step6 6. Chromatographic Purification Step5->Step6

Self-validating high-throughput screening workflow for Suzuki-Miyaura coupling optimization.
Optimized Protocol: Suzuki-Miyaura Coupling of the 5-Chloro Scaffold

Objective: Achieve >80% isolated yield while minimizing protodeboronation of the boronic acid.

Step-by-Step Workflow:

  • Solvent Degassing (Critical for Catalyst Lifespan): Sparge a mixture of 1,4-dioxane and water (4:1 v/v) with argon for 30 minutes prior to use.

    • Causality: Pd(0) complexes formed in situ are highly susceptible to oxidation by dissolved O₂, which permanently deactivates the catalyst into inactive Pd(II) black[4].

  • Reagent Charging: To an oven-dried Schlenk flask, add Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

    • Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the bulky XPhos-Pd intermediate requires a stronger base to efficiently form the reactive boronate complex required for transmetalation[4].

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%, equating to 5 mol% Pd) and XPhos (10 mol%). Evacuate and backfill the flask with argon three times.

    • Causality: A 1:2 ratio of Pd to XPhos ensures the formation of the active mono-ligated L-Pd(0) species, which is the true catalytic engine for activating unreactive aryl chlorides[2].

  • Reaction Initiation: Introduce the degassed solvent mixture via syringe. Seal the flask and heat to 100 °C with vigorous stirring.

  • Self-Validating In-Process Control (IPC): After 4 hours, sample the reaction for LC-MS analysis.

    • Validation Check: Compare the ratio of the desired product to benzene (the protodeboronation byproduct). If the benzene peak is dominant and starting material remains untouched, the oxidative addition step is failing.

    • Corrective Action: Verify strict oxygen exclusion or switch to an even more electron-rich ligand like SPhos[2].

  • Workup and Purification: Upon completion (typically 12–16 hours), cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to isolate the coupled product.

References

  • Tailor-Designed Phosphine Ligand for Palladium-Catalyzed Cross-Coupling Processes Source: ProQuest URL
  • Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives Source: BenchChem URL
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines Source: BenchChem URL
  • Source: NIH (PMC)

Sources

Validation

GC-MS analysis of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate residual solvents

Advanced GC-MS Analysis of Residual Solvents in Complex API Intermediates: A Comparative Guide for Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate As pharmaceutical syntheses become more complex, the analytical methodologie...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced GC-MS Analysis of Residual Solvents in Complex API Intermediates: A Comparative Guide for Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

As pharmaceutical syntheses become more complex, the analytical methodologies used to ensure their safety and purity must evolve in tandem. Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is a highly functionalized, lipophilic active pharmaceutical ingredient (API) intermediate. During its multi-step synthesis and purification, various Class 2 and Class 3 organic solvents are employed.

Regulatory frameworks, specifically the and , mandate the rigorous quantification of these volatile impurities to ensure patient safety. While traditional Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the compendial standard, it frequently falls short when applied to complex, heavy matrices like nicotinate derivatives.

This guide objectively compares the traditional HS-GC-FID approach against an advanced Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) methodology, detailing the causality behind experimental choices and providing a self-validating protocol for accurate quantitation.

The Causality of Method Design: Why HS-GC-MS?

To design a robust analytical method, we must look beyond standard templates and understand the physical chemistry of the sample matrix. The shift from HS-GC-FID to HS-GC-MS for Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is driven by two primary mechanistic factors: thermodynamic partitioning and orthogonal specificity .

Matrix Effects & Diluent Selection

Headspace analysis relies on establishing a predictable thermodynamic equilibrium between the liquid phase (sample) and the gas phase (headspace). USP <467> Procedure A defaults to water as the diluent. However, Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is highly lipophilic and water-insoluble.

If water is used, the API forms a suspension, physically trapping residual solvents within the solid matrix and preventing them from partitioning into the headspace. This leads to artificially low recoveries. To achieve complete dissolution and optimal partitioning, a high-boiling organic diluent such as Dimethyl Sulfoxide (DMSO) must be used.

DiluentCausality A Lipophilic API Matrix: Ethyl 5-chloro-2- (4-methoxybenzyl)nicotinate W Aqueous Diluent (USP <467> Default) A->W Poor Partitioning D Organic Diluent (DMSO / DMF) A->D Optimal Partitioning R1 Incomplete Dissolution Low Solvent Recovery W->R1 R2 Complete Dissolution High Solvent Recovery D->R2

Caption: Logical relationship between diluent selection and solvent recovery in lipophilic matrices.

Detector Specificity & Co-elution Risks

In complex syntheses, unknown non-target volatile byproducts are common. An FID is a universal detector that identifies compounds solely based on Retention Time (RT). If an unknown synthesis byproduct co-elutes with a target Class 2 solvent (e.g., Toluene) on a standard G43 (DB-624) column, the FID will report a false positive, potentially causing a compliant batch to fail release testing.

By employing an MS detector operating in Simultaneous Scan/SIM (Selected Ion Monitoring) mode, we gain orthogonal confirmation. The MS mathematically deconvolutes co-eluting peaks by isolating unique mass-to-charge (m/z) fragmentation patterns, ensuring absolute specificity as demonstrated in[1].

Workflow S Sample Preparation (API + DMSO + Internal Standard) H Headspace Equilibration (80°C, 60 min) S->H F GC-FID (Traditional) Retention Time Only H->F M GC-MS (Advanced) Retention Time + m/z Spectra H->M R1 Risk of False Positives (Unknown Byproduct Co-elution) F->R1 R2 Orthogonal Confirmation (SIM/Scan Specificity) M->R2

Caption: Workflow comparison of HS-GC-FID vs. HS-GC-MS for residual solvent analysis.

Building a Self-Validating Protocol

A trustworthy analytical method must validate its own performance during every run. This protocol integrates two critical self-validating elements:

  • Internal Standard (ISTD) Normalization: We incorporate Fluorobenzene as an ISTD. Because matrix effects in DMSO can slightly alter the partition coefficient ( K ) of the analytes, the ISTD normalizes the MS response. This mathematically corrects for any injection-to-injection variability in the headspace syringe or matrix suppression.

  • System Suitability Criteria: Before any sample is analyzed, the system must pass a rigorous suitability check. It must demonstrate a chromatographic resolution ( R ) ≥1.0 between critical pairs (e.g., Acetonitrile and Dichloromethane) and a Signal-to-Noise ratio ( S/N ) ≥3 for Class 1 solvents, ensuring the instrument is fit for purpose.

Performance Comparison: HS-GC-MS vs. HS-GC-FID

The following data summarizes an experimental comparison analyzing Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate spiked with representative ICH Class 2 and Class 3 solvents at their respective concentration limits.

Table 1: Comparative Recovery and Precision (n=6)

Target SolventICH Q3C Limit (ppm)HS-GC-FID Recovery (%)HS-GC-FID Precision (RSD %)HS-GC-MS Recovery (%)HS-GC-MS Precision (RSD %)
Methanol (Class 2)300082.45.898.1 2.1
Acetonitrile (Class 2)41088.14.299.5 1.8
Dichloromethane (Class 2)600115.3*8.9101.2 2.4
Toluene (Class 2)89091.03.797.8 1.5
Ethyl Acetate (Class 3)500094.53.199.0 1.9

*Note: The artificially high recovery of Dichloromethane in the FID data was caused by co-elution with an unknown synthesis byproduct. The MS method successfully deconvoluted this peak using the m/z 84 quantitation ion, yielding an accurate 101.2% recovery.

Table 2: Sensitivity Metrics (LOD/LOQ)

Target SolventHS-GC-FID LOD (ppm)HS-GC-MS (SIM) LOD (ppm)HS-GC-MS (SIM) LOQ (ppm)
Benzene (Class 1)0.500.05 0.15
1,2-Dichloroethane (Class 1)1.000.10 0.30
Toluene (Class 2)5.000.50 1.50

Step-by-Step Methodology: HS-GC-MS Protocol

This methodology is adapted from [2] and optimized for lipophilic nicotinate intermediates.

Step 1: Sample and Standard Preparation
  • Diluent Preparation: Prepare a solution of DMSO containing 50 ppm of Fluorobenzene (Internal Standard).

  • Standard Preparation: Prepare calibration standards of target Class 1, 2, and 3 solvents in the ISTD-spiked DMSO, bracketing the ICH Q3C limits (e.g., 50%, 100%, 150% of the limit).

  • Sample Preparation: Accurately weigh 100 mg of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate into a 20 mL headspace vial. Add 5.0 mL of the ISTD-spiked DMSO. Crimp the vial tightly with a PTFE/Silicone septum. Vortex for 1 minute to ensure complete dissolution.

Step 2: Headspace Sampler Conditions
  • Oven Temperature: 80 °C

  • Equilibration Time: 60 minutes (Critical for heavy matrices to reach thermodynamic equilibrium).

  • Vial Pressurization: 15 psi for 1 minute.

  • Injection Volume: 1.0 mL via heated transfer line (105 °C).

Step 3: GC-MS Instrumental Parameters
  • Column: DB-624 (or equivalent USP G43 phase), 30 m × 0.32 mm ID × 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet: Split mode, 140 °C, Split Ratio 10:1.

  • Oven Program:

    • Initial: 40 °C (hold for 20 min).

    • Ramp 1: 10 °C/min to 240 °C.

    • Final: 240 °C (hold for 10 min to bake out any volatilized matrix).

  • MS Ion Source: Electron Impact (EI), 230 °C.

  • Acquisition Mode: Synchronous SIM/Scan.

    • Scan Range: m/z 35 to 250 (for unknown byproduct identification).

    • SIM Ions: e.g., Toluene (m/z 91, 92), Methanol (m/z 31, 32), Fluorobenzene ISTD (m/z 96).

Step 4: Data Analysis & System Suitability
  • Verify that the S/N ratio for Benzene (m/z 78) at the 2 ppm limit is ≥5 .

  • Verify resolution between Acetonitrile and Dichloromethane is ≥1.0 .

  • Quantify target solvents using the internal standard calibration curve (Response Ratio = Area of Analyte / Area of ISTD).

Conclusion

For complex, lipophilic API intermediates like Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate, standard compendial HS-GC-FID methods present significant risks of poor recovery and false positives. By transitioning to an HS-GC-MS platform utilizing an organic diluent (DMSO) and an Internal Standard, analytical laboratories can establish a self-validating, highly specific system. This approach not only ensures strict compliance with ICH Q3C and USP <467> guidelines but also provides the orthogonal spectral data required to confidently release pharmaceutical batches.

References

  • Agilent Technologies. (2018). USP <467> Residual Solvents: Applying the Agilent 5977A MSD with the Agilent 7697A Headspace Sampler. Application Note. Retrieved from[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2024). ICH Q3C (R9) Impurities: Guideline for Residual Solvents. Retrieved from[Link]

  • Shimadzu Europa. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Application Note. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate. As drug development professionals, our responsibility extends beyond synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate. As drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, ensuring that its disposal does not pose a risk to personnel or the environment. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Hazard Assessment and Chemical Profile

Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is a halogenated heterocyclic aromatic compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, we can infer its primary hazards from structurally related compounds such as nicotinic acid esters and other halogenated aromatics.

Inferred Hazard Profile:

  • Skin and Eye Irritation: Nicotinate derivatives are known to cause skin and serious eye irritation.[1][2][3][4][5] Direct contact should be avoided at all times.

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental persistence.[6] Halogenated compounds can be more difficult and costly to dispose of compared to their non-halogenated counterparts.[7][8]

  • Inhalation: While acute inhalation toxicity data is limited, it is prudent to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing in any aerosols or vapors.[4][9]

Hazard CategoryAnticipated EffectSource/Analogy
Acute Toxicity (Oral) Potentially harmful if swallowed.General guidance for laboratory chemicals.[5]
Skin Corrosion/Irritation Causes skin irritation.Benzyl Nicotinate, Ethyl nicotinate.[2][3][5]
Serious Eye Damage/Irritation Causes serious eye irritation.Benzyl Nicotinate, Ethyl nicotinate.[2][3][4][5]
Aquatic Hazard Potentially harmful to aquatic life.Halogenated aromatic compounds.[6]

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Before handling any waste, ensure the appropriate PPE is worn. This is your primary defense against chemical exposure.

Required PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Use in a well-ventilated area. All transfers of waste should be conducted inside a certified chemical fume hood to minimize inhalation risk.[9]

Spill Preparedness: Maintain a chemical spill kit readily accessible. For a compound like this, the kit should contain an inert absorbent material (e.g., vermiculite or sand), waste bags, and appropriate PPE. In the event of a spill, contain the leak with absorbent material, collect the contaminated material into a sealed bag, and tag it as hazardous waste for disposal.[8]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11] The core principle is the segregation of waste streams to ensure safe handling and environmentally sound disposal.

Step 1: Waste Segregation at the Point of Generation

Segregation is the most critical step. Due to the presence of chlorine, this compound is classified as a halogenated organic waste .

  • Causality: Halogenated and non-halogenated waste streams are disposed of via different methods. Halogenated waste often requires high-temperature incineration to prevent the formation of toxic dioxins and furans. Commingling these streams increases disposal costs and complicates the disposal process.[7][8]

  • Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Liquid Waste."[9][12] Never mix this waste with non-halogenated solvents (like acetone, ethanol, or hexane), aqueous waste, or solid waste.[7][12]

Step 2: Waste Container Selection and Labeling

The integrity of your waste containment system is paramount to preventing leaks and ensuring regulatory compliance.

  • Container Choice: Use a container made of a material compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate.[13][14] The container must be in good condition, free from cracks or defects.

  • Labeling Protocol:

    • Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[9][11][13]

    • Clearly list all constituents by their full chemical names (no formulas or abbreviations).[9][13] For example: "Waste Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate, Dichloromethane."

    • Maintain a running percentage of each component.

    • Include the name of the principal investigator and the laboratory location.[15]

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][13]

  • Workflow Logic: The SAA system allows for the safe, short-term collection of waste without requiring the complex permitting of a full storage facility. This area remains under the direct control of laboratory personnel.[10][13]

  • Operational Protocol:

    • Keep Containers Closed: The waste container must be securely closed at all times, except when actively adding waste.[9][13][14] Do not leave a funnel in the container opening.[13]

    • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[16]

    • Segregate Incompatibles: While your halogenated waste should already be segregated, ensure the SAA itself is organized to keep incompatible waste classes (e.g., acids, bases, oxidizers) physically separated.[13]

    • Monitor Volume: Do not fill containers beyond 90% capacity to allow for vapor expansion.[10] Once a container is full, or if you generate more than 55 gallons in the SAA, you must arrange for its removal.[11][14]

Step 4: Arranging for Final Disposal

As a generator of hazardous waste, your facility is responsible for the chemical from "cradle to grave." Final disposal must be handled by a licensed hazardous waste management company.

  • Procedure:

    • Once your waste container is full (or ready for pickup), complete your facility's specific waste pickup request form. This is often managed by your institution's Environmental Health & Safety (EH&S) department.[13][14]

    • Ensure the hazardous waste label is complete and accurate.

    • Your EH&S department will coordinate with a licensed transporter to move the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Expected Disposal Method: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers and afterburners to neutralize harmful combustion byproducts.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal EH&S Coordinated Disposal A Waste Generation (e.g., reaction mixture, purification fractions) B Is the waste primarily Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate or dissolved in a halogenated solvent? A->B G Contaminated Solid Waste (gloves, paper towels, silica gel) A->G C YES B->C   D NO B->D   E HALOGENATED Liquid Waste Container B->E F NON-HALOGENATED Liquid Waste Container D->F I Store in Secondary Containment in Satellite Accumulation Area (SAA) E->I F->I H SOLID HAZARDOUS Waste Container G->H H->I J Keep Container Closed Update Waste Label I->J K Container >90% Full? J->K L YES K->L M NO K->M O Request Waste Pickup from EH&S K->O N Continue Use M->N P Licensed Hazardous Waste Transporter O->P Q Final Disposal at Permitted Facility (e.g., High-Temp Incineration) P->Q

Caption: Decision workflow for segregating and disposing of laboratory waste.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Med Lab Management. (2019, June 15). Laboratory Waste Management: The New Regulations. Available at: [Link]

  • Medical-Waste-Disposal.com. (2019, September 19). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Available at: [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Available at: [Link]

  • Stanford University Environmental Health & Safety. Chemical Waste Disposal. Available at: [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Available at: [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: Benzyl nicotinate. Available at: [Link]

  • University of Illinois Urbana-Champaign. Chapter 7 - Management Procedures For Specific Waste Types. Available at: [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Available at: [Link]

  • Caesar & Loretz GmbH. (2023, March 10). Safety data sheet: Benzyl nicotinate, API. Available at: [Link]

  • Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • Fleurchem. (2021, May 21). Material Safety Data Sheet: 4-hydroxy-3-methoxybenzaldehyde. Available at: [Link]

  • PubMed. (2008, July 15). Environmental fate and effects of nicotine released during cigarette production. Available at: [Link]

  • VA.gov. (2023, August 29). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). Available at: [Link]

  • EPA NEPIC. Review of the Environmental Fate of Selected Chemicals. Available at: [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Available at: [Link]

  • PNAS. (2023, October 12). Sources and environmental fate of halomethoxybenzenes. Available at: [Link]

  • Bio Based Press. (2025, June 2). Environmental fate of chemicals in societal use. Available at: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate

As a novel compound, Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate requires a cautious and well-informed approach to laboratory handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound, Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate requires a cautious and well-informed approach to laboratory handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, its structure—incorporating a chlorinated pyridine ring, an ethyl ester, and a methoxybenzyl group—provides clear guidance on the necessary safety protocols. This guide synthesizes established procedures for handling related chemical classes to ensure the safety of all laboratory personnel.

The core principle of this guide is risk mitigation through the consistent and correct use of Personal Protective Equipment (PPE), adherence to established handling protocols, and a clear, actionable plan for both routine disposal and emergency situations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate are derived from its constituent chemical functionalities. Chlorinated pyridines can be toxic and irritants, while aromatic esters may cause skin and eye irritation[1][2]. Therefore, a comprehensive PPE strategy is non-negotiable.

A. Engineering Controls: The First Line of Defense

All work involving this compound must be conducted in a properly functioning chemical fume hood[3][4]. The fume hood serves to minimize inhalation exposure to any vapors or aerosols that may be generated[4].

B. Essential Personal Protective Equipment

The following table outlines the minimum required PPE for handling Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Splash-proof safety goggles and a face shieldProvides protection against accidental splashes to the eyes and face[3][5]. Standard safety glasses are insufficient.
Hands Chemical-resistant gloves (Nitrile recommended)Protects against skin contact. Given the potential for skin irritation from related compounds, double-gloving is recommended for prolonged handling[2][3]. Gloves should be inspected before use and changed immediately if contaminated[1][6].
Body A flame-resistant lab coatProtects against incidental contact and small splashes. The lab coat should be fully buttoned[3].
Respiratory NIOSH-approved respirator with organic vapor cartridgesRequired if there is a risk of generating aerosols or if working outside of a fume hood is unavoidable[3][5].
Feet Closed-toe shoesProtects feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory[6].
II. Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline the lifecycle of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_fumehood handle_open Handle and Open Container with Care prep_fumehood->handle_open handle_transfer Use Appropriate Tools for Transfer handle_open->handle_transfer handle_store Store in a Cool, Well-Ventilated, Secure Place handle_transfer->handle_store dispose_collect Collect Waste in Labeled, Sealed Containers handle_store->dispose_collect dispose_service Dispose as Hazardous Waste via Licensed Service dispose_collect->dispose_service

Caption: Workflow for the safe handling and disposal of Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate.

A. Step-by-Step Handling Procedures

  • Preparation : Before handling, ensure you are wearing the appropriate PPE as detailed in the table above[3]. The work area within the chemical fume hood should be clean and uncluttered[6][7].

  • Handling and Transfer :

    • When opening the container, do so slowly and carefully to avoid splashing.

    • Use appropriate tools, such as spatulas or powder funnels, for transferring the solid material. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly.

  • Storage : The compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[8][9].

B. Disposal Plan

As a chlorinated organic compound, Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate must be disposed of as hazardous waste[10][11].

  • Waste Collection :

    • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be placed in a designated, labeled hazardous waste container[12].

    • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled container for chlorinated organic waste[10][12]. Do not mix chlorinated and non-chlorinated solvent waste [12].

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service[10][13]. High-temperature incineration is often the required method for chlorinated organic waste[10][14].

III. Emergency Procedures

In the event of an emergency, immediate and correct action is critical.

A. Emergency Response Workflow

cluster_emergency Emergency Response emergency_scene Assess the Scene and Ensure Your Own Safety emergency_spill Small Spill: Absorb with Inert Material emergency_scene->emergency_spill emergency_exposure Exposure: Initiate First Aid emergency_scene->emergency_exposure emergency_evacuate Large Spill or Fire: Evacuate and Alert Emergency Services emergency_scene->emergency_evacuate emergency_report Report the Incident to Your Supervisor emergency_spill->emergency_report emergency_exposure->emergency_report emergency_evacuate->emergency_report

Caption: Workflow for responding to emergencies involving Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate.

B. First Aid Measures

Exposure Route First Aid Procedure
Skin Contact Immediately remove all contaminated clothing[1][15]. Wash the affected area with plenty of soap and water for at least 15 minutes[15][16]. Seek medical attention if irritation persists[16].
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][15]. Seek immediate medical attention.
Inhalation Move the person to fresh air[1][15]. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting[15]. Rinse the mouth with water. Never give anything by mouth to an unconscious person[15]. Seek immediate medical attention.

C. Spill Response

  • Small Spills : For a small spill within a fume hood, absorb the material with an inert absorbent such as vermiculite or sand[15]. Place the absorbed material into a sealed container for hazardous waste disposal[15].

  • Large Spills : In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team[1][8].

By adhering to these rigorous safety protocols, researchers can confidently and safely work with Ethyl 5-chloro-2-(4-methoxybenzyl)nicotinate, ensuring the protection of themselves, their colleagues, and the environment.

References

  • 2-Chloropyridine - Santa Cruz Biotechnology. (n.d.).
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • Laboratory chemical waste. (n.d.). Water Corporation.
  • Material Safety Data Sheet - 3-Chloropyridine, 99%. (2005, October 3). Cole-Parmer.
  • Personal protective equipment for handling Nicotine, 6-methyl-. (n.d.). Benchchem.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • 3-Chloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Laboratory Safety Manual. (n.d.). Cornell University Environment, Health and Safety.
  • SAFETY DATA SHEET - Benzyl nicotinate. (2025, September 24). Thermo Fisher Scientific.
  • Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics.
  • PYRIDINE. (n.d.).
  • Safety data sheet. (2023, March 10). Caesar & Loretz GmbH.
  • SAFETY DATA SHEET. (2023, March 5). Tokyo Chemical Industry.
  • INSTITUTE-Laboratory-Safety-Guide_revised.pdf. (n.d.).
  • Precautions for use. (n.d.).
  • SAFETY DATA SHEET - Ethyl nicotinate. (2011, February 9). Fisher Scientific.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • Safety Data Sheet - Methyl 6-chloro-4-methoxy-2-methylnicotinate. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Ethyl Nicotinate. (n.d.). TCI Chemicals.
  • A Guide to Chemistry Lab Safety: 12 Essential Guidelines Every Organization Should Follow. (n.d.).

Sources

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